24,25-Epoxydammar-20(21)-en-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(9-12-25-27(4,5)32-25)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20-,21-,22+,23-,25+,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRMRIDUAZDXGO-UGJKGGJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(=C)CCC5C(O5)(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C(=C)CC[C@H]5C(O5)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
24,25-Epoxydammar-20(21)-en-3-one: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation procedures for the dammarane-type triterpenoid, 24,25-Epoxydammar-20(21)-en-3-one. This document synthesizes available scientific literature to offer a detailed resource for researchers interested in this class of compounds.
Natural Sources
This compound is a specialized triterpenoid found within the Meliaceae plant family. While direct isolation of this specific compound is not extensively documented, its structural precursors and related dammarane triterpenoids are well-known constituents of the genera Walsura and Aglaia.
-
Walsura robusta : This plant is a significant source of Dammar-20(21)-en-3,24,25-triol, the direct precursor to this compound.[1] The oxidation of this triol yields the target compound. The fruits of Walsura robusta have also been found to contain a diverse array of other triterpenoids and limonoids.
-
Aglaia Genus : Various species within the Aglaia genus are prolific producers of dammarane-type triterpenoids, including those with epoxide functionalities.[2][3][4] Species such as Aglaia cucullata and Aglaia elliptica have been investigated for their rich triterpenoid content.[2][3][4]
-
Robusta Plants : The compound has been reported as being isolated from "Robusta plants," a general term that could refer to species within the aforementioned genera known for their robust nature.[5]
Quantitative Data
| Plant Source | Plant Part | Extraction Method | Compound/Extract | Yield | Reference |
| Aglaia cucullata | Stem Bark | Maceration with n-hexane, ethyl acetate, and methanol | n-hexane extract | 1.0% | |
| Ethyl acetate extract | 1.5% | ||||
| Methanol extract | 3.0% | ||||
| Walsura robusta | Fruits | Methanol extraction followed by partitioning | Crude Methanol Extract | Not Specified | |
| Aglaia elliptica | Stem Bark | Maceration with methanol | Crude Methanol Extract | 10.2% |
Note: The yields of purified, individual compounds are typically significantly lower than the crude extract yields and are highly dependent on the efficiency of the chromatographic separation.
Experimental Protocols: Isolation and Purification
The following is a generalized protocol for the isolation and purification of dammarane-type triterpenoids, including this compound, from plant materials. This protocol is a composite based on methodologies reported for the isolation of similar compounds from the Walsura and Aglaia genera.
Plant Material Collection and Preparation
-
Collection : Collect the desired plant parts (e.g., stem bark, leaves, or fruits) from a verified botanical source.
-
Drying : Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding : Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for extraction.
Extraction
-
Solvent Selection : Methanol or ethanol are commonly used for the initial extraction of triterpenoids.
-
Maceration :
-
Soak the powdered plant material in the selected solvent (e.g., 1 kg of powder in 5 L of methanol) in a large container at room temperature.
-
Allow the mixture to stand for 48-72 hours with occasional stirring.
-
Filter the mixture through cheesecloth or filter paper.
-
Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.
-
-
Concentration : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Solvent Partitioning (Fractionation)
-
Suspension : Suspend the crude extract in a mixture of water and a suitable organic solvent (e.g., methanol/water, 9:1 v/v).
-
Liquid-Liquid Extraction : Perform successive liquid-liquid partitioning with solvents of increasing polarity. A typical sequence is:
-
n-hexane (to remove non-polar constituents like fats and sterols)
-
Dichloromethane or Chloroform
-
Ethyl acetate (triterpenoids often partition into this fraction)
-
n-butanol (for more polar glycosidic triterpenoids)
-
-
Evaporation : Evaporate the solvent from each fraction to yield the respective sub-extracts.
Chromatographic Purification
-
Column Chromatography (CC) :
-
Stationary Phase : Silica gel (60-120 or 230-400 mesh) is the most common choice.
-
Mobile Phase : A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is n-hexane:ethyl acetate (starting from 100:0 and gradually increasing the proportion of ethyl acetate).
-
Fraction Collection : Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC) :
-
Stationary Phase : Silica gel 60 F254 pre-coated plates.
-
Mobile Phase : Use a solvent system similar to that used in column chromatography.
-
Visualization : Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., ceric sulfate or anisaldehyde-sulfuric acid) followed by heating.
-
-
Further Purification (if necessary) :
-
Combine fractions containing the compound of interest (as determined by TLC).
-
Subject the combined fractions to further chromatographic steps, which may include:
-
Sephadex LH-20 Column Chromatography : For size exclusion chromatography, often using methanol or chloroform/methanol mixtures as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC) : For final purification, using a C18 (reversed-phase) or silica (normal-phase) column with an appropriate mobile phase (e.g., methanol/water or acetonitrile/water for reversed-phase).
-
-
Structure Elucidation
The structure of the purified compound is confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) : 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS) : ESI-MS or HR-ESI-MS to determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy : To identify functional groups (e.g., carbonyl, hydroxyl, C=C bonds).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : To identify chromophores.
Visualization of Isolation Workflow
The following diagram illustrates the general experimental workflow for the isolation of this compound.
Caption: Generalized workflow for the isolation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Terpenoids | 63543-52-2 | Invivochem [invivochem.com]
The Diverse Biological Activities of Dammarane-Type Triterpenoids: A Technical Guide for Researchers
An in-depth exploration of the pharmacological potential of dammarane-type triterpenoids, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of their significant biological activities. This document details the anticancer, anti-inflammatory, and neuroprotective effects of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Dammarane-type triterpenoids, a class of tetracyclic triterpenes, are predominantly found in medicinal plants such as those from the Panax genus (ginseng). These natural compounds have garnered significant interest in the pharmaceutical and scientific communities due to their broad spectrum of pharmacological activities. This guide provides a technical deep-dive into their biological actions, with a focus on their potential as therapeutic agents.
Anticancer Activity
Dammarane-type triterpenoids, particularly ginsenosides, have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle.
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various dammarane-type triterpenoids against different human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ginsenoside Rh2 | HCT116 (Colon) | Varies | [1] |
| SW480 (Colon) | Varies | [1] | |
| SKOV3 (Ovarian) | ~60 | [2] | |
| Ginsenoside Rg3 | A549 (Lung) | Varies | [3] |
| Compound K | U937 (Leukemia) | Varies | [4] |
| 25-OH-PPD | Prostate Cancer Cells | Varies | [4] |
| Elliptaglin B | MCF-7 (Breast) | 60.98 | [5] |
| B16-F10 (Melanoma) | 51.83 | [5] | |
| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | MCF-7 (Breast) | >100 | [6] |
| B16-F10 (Melanoma) | >100 | [6] | |
| Gymnosporone B | A549 (Lung) | 19.05-47.78 | [7] |
| Hep-G2 (Liver) | 19.05-47.78 | [7] | |
| MCF-7 (Breast) | 19.05-47.78 | [7] | |
| Compound 15 (from G. diversifolia) | A549 (Lung) | 10.65-14.28 | [7] |
| Hep-G2 (Liver) | 10.65-14.28 | [7] | |
| MCF-7 (Breast) | 10.65-14.28 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Dammarane-type triterpenoid compounds
-
Cancer cell lines
-
Culture medium (e.g., RPMI 1640)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the dammarane-type triterpenoid for a specified duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubation: Incubate the plates for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.
Signaling Pathway: Ginsenoside-Induced Apoptosis
Ginsenosides can induce apoptosis in cancer cells through the modulation of various signaling pathways, including the intrinsic mitochondrial pathway and the extrinsic death receptor pathway. A common mechanism involves the regulation of the Bcl-2 family proteins and the activation of caspases.
Caption: Intrinsic apoptosis pathway induced by ginsenosides.
Anti-inflammatory Activity
Dammarane-type triterpenoids exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. Their mechanism of action often involves the modulation of key inflammatory signaling pathways like NF-κB.
Quantitative Anti-inflammatory Data
The following table presents the IC50 values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells by various dammarane-type triterpenoids.
| Compound | IC50 (µM) for NO Inhibition | Reference |
| Cypaliuruside T | 7.6 | [7] |
| Cypaliuruside U | 8.1 | [7] |
| Aglinin C 3-acetate | 12.45 ± 2.37 | [10] |
| 24-epi-cabraleadiol | 13.95 ± 1.57 | [10] |
| Aglinin C | 23.32 ± 3.25 | [10] |
| Cabraleahydroxylactone | 20.29 ± 3.69 (LXR activation) | [11] |
| Cabraleahydroxylactone 3-acetate | 24.32 ± 2.99 (LXR activation) | [11] |
| 3,4-seco-dammarane saponin (Compound 7) | 8.23 | [12] |
| 3,4-seco-dammarane saponin (Compound 8) | 11.23 | [12] |
| 3,4-seco-dammarane saponin (Compound 10) | 9.56 | [12] |
| 3,4-seco-dammarane saponin (Compound 11) | 10.12 | [12] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite, a stable product of NO, in the supernatant of cultured macrophages.
Materials:
-
RAW 246.7 macrophage cells
-
24-well or 96-well plates
-
Lipopolysaccharide (LPS)
-
Dammarane-type triterpenoid compounds
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into plates at a density of 5 x 10^5 cells/well and incubate for 24 hours.[13]
-
Pre-treatment: Pre-treat the cells with various concentrations of the dammarane-type triterpenoid for 1 hour.[13]
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[13]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (equal parts of Part A and Part B mixed just before use) in a 96-well plate and incubate at room temperature for 10 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.[13]
Signaling Pathway: NF-κB Inhibition
The NF-κB signaling pathway is a central regulator of inflammation. Dammarane triterpenoids can inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.
References
- 1. Anticancer therapeutic effect of ginsenosides through mediating reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activities of Ginsenosides, the Main Active Components of Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
(24S)-24,25-Epoxydammar-20-en-3-one chemical structure and properties
An In-depth Technical Guide to (24S)-24,25-Epoxydammar-20-en-3-one
Introduction
(24S)-24,25-Epoxydammar-20-en-3-one is a tetracyclic triterpenoid belonging to the dammarane family. Dammarane-type triterpenoids are a large and structurally diverse class of natural products, primarily isolated from plants of the genera Panax (ginseng), Gynostemma, and Aglaia. These compounds are noted for their wide range of biological activities. (24S)-24,25-Epoxydammar-20-en-3-one, identified by the CAS number 63543-52-2, is a specific member of this class, isolated from Robusta plants.[1] Its structure features a dammarane skeleton with a ketone at the C-3 position, a double bond at C-20, and a stereospecific epoxide ring at C-24 and C-25. This guide provides a technical overview of its chemical structure, properties, potential biological activities based on related compounds, and a representative experimental protocol for its isolation.
Chemical Structure and Properties
The definitive structure of (24S)-24,25-Epoxydammar-20-en-3-one is established through its chemical identifiers. The molecular formula is C₃₀H₄₈O₂.[1][2][3]
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | (8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-5-(propan-2-yl)-5-methyloxolan-2-yl]-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
| Synonym(s) | 24,25-Epoxydammar-20(21)-en-3-one | [1][2] |
| CAS Number | 63543-52-2 | [1][2][4] |
| Molecular Formula | C₃₀H₄₈O₂ | [1][2][3] |
| Molecular Weight | 440.70 g/mol | [1][2] |
| InChIKey | HKRMRIDUAZDXGO-UGJKGGJJSA-N | [2] |
| Boiling Point | 502.7 ± 50.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Melting Point | Not Available | [4] |
Biological Activity of the Epoxydammarane Class
While specific biological activities for (24S)-24,25-Epoxydammar-20-en-3-one are not extensively documented in publicly available literature, the broader class of epoxydammarane triterpenoids exhibits a range of pharmacological effects. Research on analogous compounds provides a basis for predicting its potential therapeutic applications.
-
Enzyme Inhibition: Synthetic derivatives of a related compound, (20S,24R)-epoxy-dammarane-3β,12β,25-triol, have demonstrated inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), which are key targets in diabetes research.[5]
-
Cytotoxic Activity: Various dammarane-type triterpenoids isolated from plants of the Aglaia genus have shown cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and B16-F10 (melanoma).[6][7] However, some studies note that the potency of certain natural dammarane triterpenoids can be low, with IC50 values greater than 100 μM, suggesting they may serve as scaffolds for developing more potent semi-synthetic analogs.[6]
-
Hemolytic Activity: Triterpenoids isolated from Betula species, including epoxydammarane derivatives, have been investigated for hemolytic activity (the ability to rupture red blood cells).[8] This property is important to characterize during drug development to assess potential toxicity.
Experimental Protocols
A specific, published protocol for the isolation of (24S)-24,25-Epoxydammar-20-en-3-one was not identified. However, a generalized methodology can be constructed based on standard practices for isolating dammarane-type triterpenoids from plant material.[9][10]
Representative Isolation Protocol for Dammarane Triterpenoids
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., stem bark, leaves).
-
Perform exhaustive maceration of the dried powder using an organic solvent such as ethanol or methanol at room temperature.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water to create an aqueous dispersion.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This separates compounds based on their polarity. Triterpenoids are typically enriched in the n-hexane and ethyl acetate fractions.
-
-
Chromatographic Purification:
-
Step 3a: Silica Gel Column Chromatography:
-
Adsorb the dried, target-rich fraction (e.g., the n-hexane fraction) onto silica gel.
-
Apply the sample to a silica gel column packed in a non-polar solvent (e.g., petroleum ether or n-hexane).
-
Elute the column with a gradient of increasing polarity, for instance, using mixtures of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Step 3b: Reversed-Phase Column Chromatography:
-
Further purify the combined fractions from the previous step using a reversed-phase column (e.g., ODS or C18).
-
Elute the column with a gradient of decreasing polarity, typically using a methanol-water or acetonitrile-water solvent system.
-
Collect and combine fractions based on TLC or HPLC analysis to yield the purified compound.
-
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Below is a diagram illustrating this generalized experimental workflow.
Caption: Generalized workflow for the isolation of dammarane triterpenoids.
References
- 1. This compound | Terpenoids | 63543-52-2 | Invivochem [invivochem.com]
- 2. 63543-52-2[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. 普思生物|(24S)-2425-环氧达玛树脂-20-烯-3-酮|CAS:63543-52-2 [m.push-herbchem.com]
- 4. (24S)-24,25-Epoxydammar-20-en-3-one | CAS#:63543-52-2 | Chemsrc [chemsrc.com]
- 5. Synthesis and biological evaluation of (20 S,24 R)-epoxy-dammarane-3β,12β,25-triol derivatives as α-glucosidase and PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) [mdpi.com]
- 7. Dammarane-Type Triterpenoid from the Stem Bark of Aglaia elliptica (Meliaceae) and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hemolytic activity of epoxydammarane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103012537B - Dammarane type triterpene compound and preparation method and application thereof - Google Patents [patents.google.com]
- 10. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 24,25-Epoxydammar-20(21)-en-3-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the mechanism of action of 24,25-Epoxydammar-20(21)-en-3-one, a dammarane-type triterpenoid. Direct experimental evidence on the specific molecular targets and signaling pathways of this compound remains limited in publicly available scientific literature. Consequently, this document provides a comprehensive overview of the established mechanisms of action of structurally related dammarane triterpenoids. By examining the biological activities of these analogous compounds, we can infer the potential pharmacological profile of this compound. This guide summarizes key findings on the anti-inflammatory, cytotoxic, and anti-atherosclerotic properties of dammarane triterpenoids, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing signaling pathways using Graphviz diagrams. This information serves as a foundational resource for researchers investigating this class of molecules for therapeutic development.
Introduction
This compound is a tetracyclic triterpenoid belonging to the dammarane family.[1] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in medicinal chemistry due to their wide array of biological activities. While this compound has been identified and can be synthesized from its precursor Dammar-20(21)-en-3,24,25-triol through oxidation, dedicated studies elucidating its specific mechanism of action are not yet prevalent in the scientific literature.[2]
This guide, therefore, extrapolates the potential mechanisms of this compound by reviewing the activities of other well-studied dammarane triterpenoids. These related compounds have demonstrated significant anti-inflammatory, cytotoxic, and anti-atherosclerotic effects, often through the modulation of key signaling pathways.
Potential Anti-Inflammatory Mechanism of Action
Several dammarane-type triterpenoids have been reported to possess anti-inflammatory properties.[3][4] A common mechanism underlying this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[5]
Some dammarane triterpenoids have been shown to inhibit the degradation of IκB, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.
Quantitative Data: Anti-Inflammatory Activity
The following table summarizes the anti-inflammatory activity of various dammarane triterpenoids, as indicated by their IC50 values for the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Gymnosporone A | RAW 264.7 | NO Production Inhibition | >100 | [4] |
| Gymnosporone B | RAW 264.7 | NO Production Inhibition | >100 | [4] |
| Compound 3 (from G. diversifolia) | RAW 264.7 | NO Production Inhibition | 71.85 | [4] |
| Compound 7 (from G. diversifolia) | RAW 264.7 | NO Production Inhibition | 95.71 | [4] |
| Compound 8 (from G. diversifolia) | RAW 264.7 | NO Production Inhibition | 80.23 | [4] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol is based on methodologies described for measuring the anti-inflammatory effects of dammarane triterpenoids.[4]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well (except for the negative control) and incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.
Potential Cytotoxic Mechanism of Action
Several dammarane-type triterpenoids have demonstrated cytotoxic activity against various cancer cell lines.[6][7] The mechanisms underlying this cytotoxicity can be multifaceted, including the induction of apoptosis (programmed cell death) and cell cycle arrest.
Some dammarane triterpenoids may induce apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3. The extrinsic pathway is triggered by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequently caspase-3. Activated caspase-3 is a key executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Quantitative Data: Cytotoxic Activity
The following table presents the cytotoxic activity of various dammarane triterpenoids against different human cancer cell lines, with data presented as IC50 values.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 20S-hydroxy-dammar-24-en-3-on | MCF-7 | Breast Cancer | >100 | [6] |
| 20S-hydroxy-dammar-24-en-3-on | B16-F10 | Melanoma | >100 | [6] |
| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | MCF-7 | Breast Cancer | >100 | [6] |
| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | B16-F10 | Melanoma | >100 | [6] |
| Gymnosporone A | A549 | Lung Cancer | 35.42 | [8] |
| Gymnosporone A | Hep-G2 | Liver Cancer | 47.78 | [8] |
| Gymnosporone A | MCF-7 | Breast Cancer | 40.15 | [8] |
| Gymnosporone B | A549 | Lung Cancer | 28.93 | [8] |
| Gymnosporone B | Hep-G2 | Liver Cancer | 33.16 | [8] |
| Gymnosporone B | MCF-7 | Breast Cancer | 30.24 | [8] |
| Compound 15 (from G. diversifolia) | A549 | Lung Cancer | 10.65 | [8] |
| Compound 15 (from G. diversifolia) | Hep-G2 | Liver Cancer | 14.28 | [8] |
| Compound 15 (from G. diversifolia) | MCF-7 | Breast Cancer | 12.87 | [8] |
| Ginsenoside-Rg18 | A549 | Lung Cancer | 150 | [9] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure based on methodologies cited for dammarane triterpenoids.[7][9]
-
Cell Culture and Seeding: Human cancer cell lines (e.g., A549, MCF-7, Hep-G2) are cultured in appropriate media and seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well. Plates are incubated for 24 hours to allow cell attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Potential Anti-Atherosclerotic Mechanism of Action
Recent studies have highlighted the potential of dammarane triterpenoids in mitigating atherosclerosis. One proposed mechanism involves the activation of the Liver X Receptor Alpha (LXRα) pathway.[10]
LXRα is a nuclear receptor that plays a crucial role in cholesterol homeostasis. Upon activation by its ligands (oxysterols or synthetic agonists), LXRα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes. A key target gene is ATP-binding cassette transporter A1 (ABCA1), which promotes cholesterol efflux from macrophages to lipid-poor apolipoprotein A-I (ApoA-I), a critical step in reverse cholesterol transport.[10]
By activating the LXRα pathway, certain dammarane triterpenoids can upregulate ABCA1 expression, enhance cholesterol efflux from macrophages, and thereby prevent the formation of foam cells, which are a hallmark of atherosclerotic plaques.[10]
References
- 1. 20S,24S-dihydroxydammer-25-en-3-one | C30H50O3 | CID 21607677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]
- 3. Synthesis of dammarane-type triterpenoids with anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 24,25-Epoxydammar-20(21)-en-3-one Stereoisomers and their Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dammarane-type triterpenoids, a class of tetracyclic triterpenes, are widely distributed in various medicinal plants and have garnered significant attention for their diverse pharmacological activities. Among these, 24,25-Epoxydammar-20(21)-en-3-one and its stereoisomers are of particular interest due to their potential as anticancer and anti-inflammatory agents. The stereochemistry of the epoxide ring at C-24 and C-25, as well as other chiral centers in the dammarane skeleton, is believed to play a crucial role in their biological efficacy. This technical guide provides a comprehensive overview of the available knowledge on these compounds, focusing on their bioactivity, underlying mechanisms of action, and relevant experimental protocols.
While specific bioactivity data for this compound stereoisomers is limited in the current literature, this guide will present quantitative data from structurally related dammarane triterpenoids to provide a comparative context for their potential therapeutic applications.
Stereoisomers of this compound
The core structure of this compound features several chiral centers, leading to the possibility of multiple stereoisomers. The key stereochemical variations that significantly influence bioactivity are the (24R) and (24S) configurations of the epoxide ring. The synthesis of specific stereoisomers often involves stereoselective epoxidation of a dammarane precursor with a double bond at C-24(25). The precise stereochemistry is typically determined using advanced spectroscopic techniques, such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Bioactivity of Dammarane-type Triterpenoids
Dammarane-type triterpenoids have demonstrated a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and antiviral effects. Their anticancer properties are often attributed to the induction of apoptosis and cell cycle arrest in various cancer cell lines. The anti-inflammatory effects are frequently linked to the inhibition of pro-inflammatory mediators, such as nitric oxide (NO), and the modulation of key signaling pathways like NF-κB.
Anticancer Activity
Numerous studies have highlighted the cytotoxic potential of dammarane triterpenoids against a range of human cancer cell lines. While specific data for this compound is scarce, the following table summarizes the cytotoxic activity (IC50 values) of structurally related dammarane triterpenoids.
Table 1: Cytotoxic Activity of Structurally Related Dammarane Triterpenoids
| Compound/Extract | Cancer Cell Line | IC50 (µM) | Reference |
| Dammara-20,23-diene-3,25-diol | MIA PaCa-2 (Pancreatic) | 12.36 ± 0.33 | [1] |
| DU145 (Prostate) | - | [1] | |
| HL-60 (Leukemia) | - | [1] | |
| Caco-2 (Colon) | - | [1] | |
| 3,4-seco-dammara-4(29),20(21),24(25)-trien-3-oic acid | Melanoma Cells | Dose-dependent reduction in viability | [2] |
| Aglinin C 3-acetate | HepG2 (Liver) | 12.45 ± 2.37 | [3] |
| Aglinin C | HepG2 (Liver) | 23.32 ± 3.25 | [3] |
| 24-epi-cabraleadiol | HepG2 (Liver) | 13.95 ± 1.57 | [3] |
| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | MCF-7 (Breast), B16-F10 (Melanoma) | Highest bioactivity among tested compounds | [4] |
| 20S-hydroxydammar-24-en-3-on | MCF-7 (Breast), B16-F10 (Melanoma) | Strongest activity among tested compounds | |
| Ginsenoside Rd | HepG2 (Liver) | 12.05 ± 0.82 (NF-κB inhibition) | [5][6] |
| Ginsenoside Km | HepG2 (Liver) | 8.84 ± 0.99 (NF-κB inhibition) | [5] |
Note: The table presents data for compounds structurally related to this compound to provide an indication of potential bioactivity. The absence of a specific value is denoted by '-'.
Anti-inflammatory Activity
The anti-inflammatory properties of dammarane triterpenoids are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a common in vitro model for inflammation.
Table 2: Anti-inflammatory Activity of Structurally Related Dammarane Triterpenoids
| Compound | Assay | IC50 (µM) | Reference |
| Dammara-20,23-diene-3,25-diol | TNF-α secretion inhibition in LPS-induced THP-1 cells | - | [1] |
| Gymnosporone A/B and related triterpenoids | NO production in RAW 264.7 macrophage cells | 71.85 to 95.71 | [7][8] |
| Aglinin C 3-acetate | TNF-α induced NF-κB activation in HepG2 cells | 12.45 ± 2.37 | [3] |
| Aglinin C | TNF-α induced NF-κB activation in HepG2 cells | 23.32 ± 3.25 | [3] |
| 24-epi-cabraleadiol | TNF-α induced NF-κB activation in HepG2 cells | 13.95 ± 1.57 | [3] |
| Ginsenoside Rd | TNF-α induced NF-κB activation in HepG2 cells | 12.05 ± 0.82 | [5][6] |
| Ginsenoside Km | TNF-α induced NF-κB activation in HepG2 cells | 8.84 ± 0.99 | [5] |
Note: This table provides data for structurally related compounds to indicate potential anti-inflammatory activity.
Signaling Pathways
The bioactivity of dammarane triterpenoids is mediated through their interaction with various cellular signaling pathways. Two of the most well-documented pathways are the induction of apoptosis in cancer cells and the inhibition of the NF-κB signaling pathway in inflammation.
Apoptosis Signaling Pathway
Dammarane triterpenoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][9][10] This involves the activation of caspases, a family of proteases that execute programmed cell death.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways and the potential points of intervention by dammarane triterpenoids.
NF-κB Signaling Pathway
The transcription factor NF-κB plays a central role in regulating the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Dammarane triterpenoids have been shown to inhibit this pathway.[3][5][6][11]
Caption: The NF-κB signaling pathway and the inhibitory action of dammarane triterpenoids on the IKK complex.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer and anti-inflammatory activities of dammarane triterpenoids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Nitric Oxide (NO) Inhibition Assay
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (final concentration of 1 µg/mL) and incubate for an additional 24 hours. Include a control group (cells with medium), a vehicle control group (cells with solvent and LPS), and a positive control group (cells with a known NO inhibitor and LPS).
-
Griess Reaction: After incubation, collect 50-100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add an equal volume of Griess reagent to each well and incubate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(NO in LPS-stimulated cells) - (NO in treated cells)] / (NO in LPS-stimulated cells) x 100 The IC50 value is the concentration of the compound that inhibits 50% of NO production.
Caption: Experimental workflow for the nitric oxide (NO) inhibition assay.
Conclusion and Future Directions
This compound stereoisomers belong to the promising class of dammarane-type triterpenoids with significant potential for development as anticancer and anti-inflammatory drugs. While direct and comprehensive bioactivity data for these specific stereoisomers remains to be fully elucidated, the information available for structurally related compounds suggests that they are likely to exhibit valuable pharmacological properties. Future research should focus on the stereoselective synthesis of the individual (24R) and (24S) isomers of this compound and their thorough biological evaluation. Elucidating the precise structure-activity relationships will be critical for optimizing their therapeutic potential and advancing them through the drug discovery and development pipeline. Further investigations into their mechanisms of action, including their effects on a wider range of signaling pathways and in vivo efficacy in relevant disease models, are also warranted.
References
- 1. 5-Lipoxygenase and cyclooxygenase inhibitory dammarane triterpenoid 1 from Borassus flabellifer seed coat inhibits tumor necrosis factor-α secretion in LPSInduced THP-1 human monocytes and induces apoptosis in MIA PaCa-2 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dammarane-Type 3,4-seco-Triterpenoid from Silver Birch (Betula pendula Roth) Buds Induces Melanoma Cell Death by Promotion of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of TNF-α-mediated NF-κB Transcriptional Activity in HepG2 Cells by Dammarane-type Saponins from Panax ginseng Leaves -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 6. Inhibition of TNF-α-mediated NF-κB Transcriptional Activity in HepG2 Cells by Dammarane-type Saponins from Panax ginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Dammarane-type triterpenoids from Gynostemma longipes and their protective activities on hypoxia-induced injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Effects of 24,25-Epoxydammar-20(21)-en-3-one: A Review of Available Scientific Literature
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide aims to provide a comprehensive overview of the in vitro anticancer effects of the dammarane-type triterpenoid, 24,25-Epoxydammar-20(21)-en-3-one. However, a thorough review of the current scientific literature reveals a significant lack of specific research focused on the direct anticancer properties of this particular compound. While the broader class of dammarane triterpenoids has demonstrated promising cytotoxic and pro-apoptotic activities against various cancer cell lines, specific quantitative data, detailed experimental protocols, and elucidated signaling pathways for this compound remain largely unpublished.
This document will, therefore, summarize the known information about this compound and contextualize its potential anticancer activities based on the established mechanisms of structurally related dammarane triterpenoids.
Compound Profile: this compound
This compound is a derivative of Dammar-20(21)-en-3,24,25-triol, which can be formed through oxidation[1]. It is classified as a triterpenoid and has been isolated from plants of the Robusta species.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₈O₂ |
| Molecular Weight | 440.7 g/mol |
| Class | Dammarane Triterpenoid |
| Source | Oxidation of Dammar-20(21)-en-3,24,25-triol; isolated from Robusta plants |
Anticancer Potential Based on Related Dammarane Triterpenoids
While direct evidence is lacking for this compound, numerous studies on other dammarane-type triterpenoids provide a strong rationale for investigating its anticancer potential. These related compounds have been shown to exert their effects through several key mechanisms, including the induction of apoptosis and cell cycle arrest.
Studies on various dammarane triterpenoids have consistently demonstrated their ability to induce apoptosis in cancer cells. The proposed mechanisms often involve the intrinsic, or mitochondrial, pathway of apoptosis.
For example, a derivative of the ginsenoside AD-2, a dammarane-type triterpenoid, was found to induce apoptosis in A549 lung cancer cells by increasing the levels of reactive oxygen species (ROS), causing a collapse of the mitochondrial membrane potential, and upregulating the expression of p53 and p21[2]. This leads to an increased Bax/Bcl-2 ratio and the activation of the caspase cascade, including caspase-3, -9, and PARP[2]. It is plausible that this compound could operate through a similar mechanism.
In addition to apoptosis, dammarane triterpenoids have been observed to induce cell cycle arrest at various phases. For instance, the ginsenoside-Rg18, another dammarane-type triterpene, was found to inhibit the proliferation of human non-small cell lung cancer A549 cells by inducing G1 phase arrest[3]. This was associated with the downregulation of cyclin-dependent kinases (CDK2, CDK4, and CDK6) and the upregulation of p21CIP1/WAF1 and p27KIP1[3].
Postulated Signaling Pathways
Based on the mechanisms of action of related compounds, several signaling pathways could be modulated by this compound to exert its potential anticancer effects. These include pathways involved in cell survival, proliferation, and stress responses.
The diagram below illustrates a hypothetical signaling pathway for the anticancer activity of a generic dammarane triterpenoid, which could be applicable to this compound.
Caption: Postulated signaling pathway for dammarane triterpenoid-induced anticancer effects.
Suggested Experimental Protocols for Future Research
To elucidate the specific in vitro anticancer effects of this compound, a series of well-established experimental protocols should be employed.
-
MTT Assay: To determine the half-maximal inhibitory concentration (IC50) of the compound on various cancer cell lines.
-
Protocol: Seed cancer cells in 96-well plates. After 24 hours, treat with a serial dilution of this compound for 48-72 hours. Add MTT solution and incubate for 4 hours. Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
-
-
LDH Assay: To quantify plasma membrane damage as an indicator of cytotoxicity.
-
Protocol: Collect cell culture supernatant after treatment. Add LDH reaction mixture and incubate in the dark. Measure absorbance at 490 nm.
-
The following diagram outlines a general workflow for assessing the cytotoxicity of the compound.
Caption: Experimental workflow for cytotoxicity assessment.
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells using flow cytometry.
-
Western Blot Analysis: To measure the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).
-
Propidium Iodide (PI) Staining and Flow Cytometry: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.
-
Western Blot Analysis: To assess the levels of cell cycle regulatory proteins (e.g., Cyclins, CDKs, p21, p27).
Conclusion and Future Directions
While this compound belongs to a class of compounds with demonstrated anticancer potential, there is a clear and urgent need for direct experimental investigation into its specific effects. Future research should focus on performing the outlined experimental protocols to determine its IC50 values across a panel of cancer cell lines, elucidate the primary mechanisms of cell death it induces, and identify the specific signaling pathways it modulates. Such studies will be crucial in determining whether this compound holds promise as a novel therapeutic agent for cancer treatment.
References
- 1. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]
- 2. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Potential of Epoxydammarane Titerpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and re-emergence of viral diseases necessitate a continuous search for novel antiviral agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutics. Among these, epoxydammarane triterpenoids, a subclass of tetracyclic triterpenes, have garnered significant attention for their broad-spectrum biological activities, including potent antiviral effects. This technical guide provides an in-depth overview of the antiviral potential of epoxydammarane triterpenoids, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Quantitative Antiviral Activity of Epoxydammarane and Related Dammarane Triterpenoids
The antiviral efficacy of epoxydammarane triterpenoids and their dammarane precursors has been evaluated against a range of viruses. The following tables summarize the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) values, providing a quantitative measure of their antiviral potency.
Table 1: Anti-Hepatitis B Virus (HBV) Activity of Alisol Triterpenoids from Alisma orientalis
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| Alisol A 24-acetate | HBsAg secretion | 2.3 | HepG2.2.15 | [1] |
| HBeAg secretion | 498.1 | HepG2.2.15 | [1] | |
| 25-Anhydroalisol A | HBsAg secretion | 11.0 | HepG2.2.15 | [1] |
| HBeAg secretion | 17.6 | HepG2.2.15 | [1] | |
| 13β,17β-Epoxyalisol A | HBsAg secretion | 15.4 | HepG2.2.15 | [1] |
| HBeAg secretion | 41.0 | HepG2.2.15 | [1] | |
| Alisol B 23-acetate | HBsAg secretion | 14.3 | HepG2.2.15 | [1] |
| HBeAg secretion | 19.9 | HepG2.2.15 | [1] | |
| Alisol F | HBsAg secretion | 0.6 | HepG2.2.15 | [1] |
| HBeAg secretion | 8.5 | HepG2.2.15 | [1] | |
| Alisol F 24-acetate | HBsAg secretion | 7.7 | HepG2.2.15 | [1][2] |
| HBeAg secretion | 5.1 | HepG2.2.15 | [1][2] | |
| Alisol A Derivative (6a) | HBsAg secretion | 24 | HepG2.2.15 | [3] |
| HBeAg secretion | 28 | HepG2.2.15 | [3] | |
| Alisol A Derivative (25) | HBsAg secretion | 28 | HepG2.2.15 | [4] |
| HBeAg secretion | 27 | HepG2.2.15 | [4] |
Table 2: Anti-Herpes Simplex Virus (HSV) Activity of Dammarane Triterpenoids
| Compound | Virus Strain | Activity | Cell Line | Reference |
| Dammarenolic acid | HSV-1, HSV-2 | Active | Vero | [5] |
| Betulin | HSV-1 | Pronounced Activity | Not Specified | [6] |
| Carbenoxolone sodium | HSV-1, HSV-2 | Reduces yield by 10,000-100,000 fold at 500 µM | Not Specified | [7] |
| Cicloxolone sodium | HSV-1, HSV-2 | Reduces yield by 10,000-100,000 fold at 300 µM | Not Specified | [7] |
Table 3: Anti-Human Immunodeficiency Virus (HIV) Activity of Dammarane Triterpenoids
| Compound | Target | IC₅₀ (µM) | Reference |
| Dammarane derivatives (5a-5f) | HIV-1 Protease | <10 | [8][9] |
| A-nor dammarane derivatives (4a, 4b) | HIV-1 Protease | 10.0, 29.9 | [8][9] |
Table 4: Anti-Influenza Virus Activity of Dammarane and Other Triterpenoids
| Compound | Virus Strain | IC₅₀ (µM) | Target | Reference |
| A-azepanodipterocarpol | H1N1 | 1.1 | Not Specified | [10] |
| Ganoderic acid T-Q | H5N1, H1N1 | - | Neuraminidase | [6] |
| Ganoderic acid TR | H5N1, H1N1 | - | Neuraminidase | [6] |
Table 5: Anti-Coronavirus (SARS-CoV-2) Activity of Triterpenoids
| Compound | Target | EC₅₀ (µM) | Cell Line | Reference |
| Alisol B 23-acetate | Viral Entry | - | - | [11][12] |
| GC376 (3CLpro inhibitor) | 3CL Protease | 3.30 | Transfected cells | [13] |
| Compound 4 (3CLpro inhibitor) | 3CL Protease | - | - | [14] |
| 11a (3CLpro inhibitor) | 3CL Protease | - | - | [13] |
| MG-132 | Viral Replication | 0.1 | Vero-E6 | [15] |
| Thioguanosine | CPE Inhibition | <20 | Vero-E6 | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols used in the antiviral evaluation of epoxydammarane triterpenoids.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of test compounds.[16][17][18]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16][17] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.[17]
-
Compound Treatment: Treat the cells with various concentrations of the epoxydammarane triterpenoid in triplicate. Include appropriate controls (e.g., vehicle control, positive control).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[17]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours until formazan crystals are visible.[17]
-
Solubilization: Gently discard the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 10 minutes in the dark and measure the absorbance at a wavelength between 540 and 595 nm using a microplate reader.[17]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
-
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaque formation.
-
Principle: A viral plaque is a localized area of cell death resulting from viral replication. Effective antiviral compounds will reduce the number and/or size of these plaques.
-
Protocol:
-
Cell Culture: Seed susceptible host cells in 6-well or 24-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the test compound. Mix a standard amount of virus (e.g., 100 plaque-forming units) with each compound dilution and incubate for 1 hour at 37°C.
-
Infection: Aspirate the culture medium from the cell monolayers and infect with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread.
-
Incubation: Incubate the plates for several days until visible plaques are formed in the virus control wells.
-
Staining: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.
-
Plaque Counting and Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.
-
Time-of-Addition Assay
This assay helps to elucidate the stage of the viral life cycle that is targeted by an antiviral compound.[19][20][21][22][23]
-
Principle: The compound is added at different time points relative to viral infection. The ability of the compound to inhibit viral replication at each time point indicates which stage of the viral life cycle is sensitive to the compound.[19][20]
-
Protocol:
-
Synchronized Infection: Infect a high density of susceptible cells with the virus for a short period (e.g., 1 hour) to synchronize the infection.[20]
-
Compound Addition: Add the test compound at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).[20]
-
Incubation: Incubate the cells for a single replication cycle (e.g., 24-48 hours).
-
Quantification of Viral Replication: Measure the viral yield at the end of the incubation period using methods such as plaque assay, qPCR to quantify viral RNA, or an ELISA to quantify viral proteins.
-
Data Analysis: Plot the viral yield against the time of compound addition. The time point at which the compound loses its inhibitory effect corresponds to the completion of the targeted step in the viral life cycle.
-
SARS-CoV-2 3CL Protease Inhibition Assay
This enzymatic assay is used to screen for inhibitors of the SARS-CoV-2 3CL protease (3CLpro), a key enzyme in viral replication.[13][14][15][24][25]
-
Principle: The assay measures the cleavage of a fluorogenic substrate by the 3CLpro. Inhibitors will reduce the rate of substrate cleavage, leading to a decrease in the fluorescent signal.
-
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Enzyme-Inhibitor Incubation: Incubate the SARS-CoV-2 3CLpro enzyme with the test compound for a short period (e.g., 10 minutes) at 37°C.[14]
-
Substrate Addition: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Continuously measure the fluorescence intensity over a set period using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Signaling Pathways and Experimental Workflows
Epoxydammarane triterpenoids can exert their antiviral effects through various mechanisms, including the modulation of host signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these pathways and a general workflow for antiviral drug discovery from natural products.
Caption: Inhibition of the NF-κB signaling pathway by epoxydammarane triterpenoids.
Caption: Workflow for natural product-based antiviral drug discovery.[26][27]
Conclusion
Epoxydammarane triterpenoids and related dammarane compounds represent a valuable class of natural products with significant antiviral potential. Their demonstrated activity against a range of clinically relevant viruses, coupled with their ability to modulate host inflammatory responses, makes them attractive candidates for further drug development. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the continued exploration and development of these promising antiviral agents. Further investigation into their precise mechanisms of action and structure-activity relationships will be crucial in translating their therapeutic potential into effective clinical treatments.
References
- 1. Naturally derived anti-hepatitis B virus agents and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-HBV agents. Part 1: Synthesis of alisol A derivatives: a new class of hepatitis B virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-HBV agents. Part 2: synthesis and in vitro anti-hepatitis B virus activities of alisol A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of neuraminidase by Ganoderma triterpenoids and implications for neuraminidase inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Antiviral Properties and Molecular Mechanisms of Non-Flavonoid Polyphenols against Human Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of action of the anti-herpes virus compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Plant-derived extracts and natural products with antiviral activity [frontiersin.org]
- 11. Alisol B 23-acetate broadly inhibits coronavirus through blocking virus entry and suppresses proinflammatory T cells responses for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lead compounds for the development of SARS-CoV-2 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchtweet.com [researchtweet.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 20. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [bio-protocol.org]
- 22. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [en.bio-protocol.org]
- 23. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Spectroscopic Analysis of 24,25-Epoxydammar-20(21)-en-3-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxydammar-20(21)-en-3-one is a dammarane-type triterpenoid, a class of natural products known for a wide range of biological activities. The structural elucidation and characterization of such compounds are fundamental for further research into their potential therapeutic applications. This technical guide provides an overview of the spectroscopic data and methodologies crucial for the identification and analysis of this compound, specifically focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Molecular Structure
The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound possesses a tetracyclic dammarane core with key functional groups that give rise to characteristic spectroscopic signals.
Chemical Formula: C₃₀H₄₈O₂ Molecular Weight: 440.70 g/mol
Data Presentation
The following tables summarize the anticipated quantitative data for this compound.
Table 1: Predicted ¹H-NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-21 | 4.8 - 5.0 | br s | - |
| H-24 | 2.5 - 2.7 | t | ~6.0 |
| Methyl Protons | 0.8 - 1.7 | s | - |
| Methylene/Methine Protons | 1.0 - 2.5 | m | - |
Table 2: Predicted ¹³C-NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 (C=O) | 215 - 220 |
| C-20 (C=C) | 145 - 150 |
| C-21 (=CH₂) | 110 - 115 |
| C-24 (Epoxide CH) | 60 - 65 |
| C-25 (Epoxide C) | 58 - 63 |
| Quaternary Carbons | 35 - 50 |
| Methine Carbons | 40 - 60 |
| Methylene Carbons | 15 - 45 |
| Methyl Carbons | 15 - 30 |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Predicted Fragment |
| 440 | Moderate | [M]⁺ |
| 425 | Moderate | [M - CH₃]⁺ |
| 397 | Low | [M - C₃H₇]⁺ |
| 218 | High | Retro-Diels-Alder fragmentation of ring C |
| 205 | High | Cleavage of C17-C20 bond |
| 125 | Moderate | Side chain fragment |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. Below are detailed methodologies for NMR and MS analysis of dammarane triterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Pyridine-d₅).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is recommended for better signal dispersion and resolution.
-
¹H-NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 10-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C-NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for assigning quaternary carbons and connecting spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the purified compound (0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
Instrumentation and Data Acquisition:
-
Ionization Technique:
-
Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): Softer ionization techniques that typically yield a prominent molecular ion peak ([M+H]⁺ or [M+Na]⁺), confirming the molecular weight.
-
-
Mass Analyzer:
-
Quadrupole, Time-of-Flight (TOF), or Orbitrap: High-resolution mass analyzers (TOF, Orbitrap) are preferred for accurate mass measurements, which can be used to determine the elemental composition.
-
-
Data Acquisition:
-
Full Scan Mode: To obtain a mass spectrum showing all ions within a specified m/z range.
-
Tandem MS (MS/MS): The molecular ion is isolated and fragmented to provide further structural information. This is particularly useful with soft ionization techniques.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
In-depth Technical Guide: Pharmacokinetics of 24,25-Epoxydammar-20(21)-en-3-one in vivo
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of published in vivo pharmacokinetic data for the specific compound 24,25-Epoxydammar-20(21)-en-3-one . While general information regarding its physicochemical properties is available, detailed studies on its absorption, distribution, metabolism, and excretion (ADME) in living organisms have not been publicly documented.
This absence of data presents a considerable knowledge gap for researchers and professionals in drug development. The subsequent sections of this guide, therefore, aim to provide a foundational framework. This includes a proposed generic workflow for conducting preclinical pharmacokinetic studies and a hypothetical metabolic pathway, based on the known metabolism of similar triterpenoid structures. This information is intended to serve as a starting point for future research in this area.
I. Physicochemical Properties (Summary)
A clear understanding of a compound's physical and chemical characteristics is fundamental to predicting its pharmacokinetic behavior. The table below summarizes the known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₂ | [1] |
| Molecular Weight | 440.70 g/mol | [1] |
| CAS Number | 63543-52-2 | [2] |
| Appearance | Solid (Crystalline) | [1][2] |
| LogP | 8.45 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Solubility | Low water solubility (< 1 mg/mL). Soluble in DMSO. | [1] |
II. Proposed Experimental Protocol for in vivo Pharmacokinetic Studies
The following outlines a detailed, albeit generic, methodology for assessing the pharmacokinetic profile of this compound in a preclinical animal model, such as rats or mice.
A. Animal Model and Dosing
-
Animal Strain: Sprague-Dawley rats (male, 8-10 weeks old).
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Minimum of 7 days before the experiment.
-
Grouping:
-
Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 20 mg/kg).
-
-
Formulation:
B. Sample Collection
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Immediately centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.
-
Urine and Feces Collection: House a subset of animals in metabolic cages for the collection of urine and feces over a 24 or 48-hour period to assess excretion.
C. Bioanalytical Method
A sensitive and selective analytical method is crucial for the accurate quantification of the compound in biological matrices.
-
Technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and specificity.
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the HPLC-MS/MS system.
-
Urine/Feces: Homogenization and extraction using an appropriate organic solvent.
-
-
Method Validation: The analytical method must be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.
D. Pharmacokinetic Data Analysis
The plasma concentration-time data will be analyzed using non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters, including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Area under the curve (AUC)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Bioavailability (F%) (calculated from IV and PO data)
III. Mandatory Visualizations
A. Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Caption: Workflow for a preclinical pharmacokinetic study.
B. Hypothetical Metabolic Pathway
Based on the known metabolism of other dammarane-type triterpenoids, the following diagram proposes a hypothetical metabolic pathway for this compound. It is important to note that this is a theoretical pathway and requires experimental validation.
Caption: A proposed metabolic pathway for this compound.
IV. Conclusion and Future Directions
The lack of in vivo pharmacokinetic data for this compound represents a critical gap in the scientific understanding of this compound. The experimental framework and hypothetical metabolic pathway presented in this guide are intended to catalyze future research efforts. Elucidating the ADME properties of this molecule is a necessary next step to determine its potential as a therapeutic agent. Further studies should focus on conducting rigorous preclinical pharmacokinetic assessments, identifying key metabolites, and investigating potential drug-drug interactions.
References
Methodological & Application
Synthesis of 24,25-Epoxydammar-20(21)-en-3-one from Dammaranetriol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the two-step synthesis of 24,25-Epoxydammar-20(21)-en-3-one from Dammar-20(21)-en-3,24,25-triol (dammaranetriol). The synthesis involves the selective oxidation of the C-3 hydroxyl group followed by the epoxidation of the C-20(21) double bond. This protocol is designed to guide researchers in the efficient laboratory-scale production of this dammarane-type triterpenoid for further investigation in drug discovery and development. All quantitative data is summarized for clarity, and the experimental workflow is visualized.
Introduction
Dammarane-type triterpenoids are a class of natural products exhibiting a wide range of biological activities, making them attractive scaffolds for drug development. The target compound, this compound, possesses the characteristic tetracyclic core with functional groups that can be pivotal for pharmacological activity. The synthesis from the readily available dammaranetriol provides a practical route to obtain this compound for further studies. The presented protocol outlines a reliable method using common laboratory reagents. The initial step involves the selective oxidation of the secondary alcohol at the C-3 position to a ketone, followed by the epoxidation of the side-chain double bond.
Data Presentation
| Parameter | Starting Material: Dammaranetriol | Intermediate: Dammar-20(21)-en-24,25-diol-3-one | Final Product: this compound |
| Molecular Formula | C₃₀H₅₂O₃ | C₃₀H₅₀O₃ | C₃₀H₄₈O₂ |
| Molecular Weight | 460.73 g/mol | 458.71 g/mol | 440.70 g/mol [1] |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Yield (Overall) | - | ~85-95% | ~80-90% (from intermediate) |
| ¹H NMR (CDCl₃, ppm) | δ 3.20 (dd, 1H, H-3), δ 4.72 (br s, 1H, H-21a), δ 4.60 (br s, 1H, H-21b) | δ 2.55-2.45 (m, 2H, H-2), δ 4.73 (br s, 1H, H-21a), δ 4.61 (br s, 1H, H-21b) | δ 2.70 (t, 1H, H-24), δ 2.55-2.45 (m, 2H, H-2) |
| ¹³C NMR (CDCl₃, ppm) | δ 79.0 (C-3), δ 150.5 (C-20), δ 109.8 (C-21) | δ 218.0 (C-3), δ 150.3 (C-20), δ 110.0 (C-21) | δ 217.8 (C-3), δ 64.5 (C-24), δ 58.7 (C-25) |
| Mass Spec (ESI-MS) | m/z 461.39 [M+H]⁺ | m/z 459.38 [M+H]⁺ | m/z 441.37 [M+H]⁺ |
Experimental Protocols
Step 1: Selective Oxidation of Dammaranetriol to Dammar-20(21)-en-24,25-diol-3-one
This procedure details the selective oxidation of the C-3 hydroxyl group of dammaranetriol using Pyridinium chlorochromate (PCC).
Materials:
-
Dammar-20(21)-en-3,24,25-triol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Celite®
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve Dammar-20(21)-en-3,24,25-triol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add PCC to the solution in one portion while stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane/ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® and silica gel to remove the chromium salts.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Dammar-20(21)-en-24,25-diol-3-one.
Step 2: Epoxidation of Dammar-20(21)-en-24,25-diol-3-one
This protocol describes the epoxidation of the C-20(21) double bond of the intermediate ketone using meta-chloroperoxybenzoic acid (mCPBA).
Materials:
-
Dammar-20(21)-en-24,25-diol-3-one (1.0 eq)
-
meta-Chloroperoxybenzoic acid (mCPBA) (70-75%, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Sodium thiosulfate solution (10%)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve Dammar-20(21)-en-24,25-diol-3-one in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add mCPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, quench the reaction by adding 10% sodium thiosulfate solution and stir for 15 minutes.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, this compound.
Mandatory Visualizations
Caption: Experimental Workflow for the Synthesis.
Caption: Chemical Transformation Pathway.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 24,25-Epoxydammar-20(21)-en-3-one
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of 24,25-Epoxydammar-20(21)-en-3-one in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be a starting point for researchers and may require optimization for specific applications.
Introduction
This compound is a tetracyclic triterpenoid of the dammarane series. Dammarane-type triterpenoids are known for a variety of biological activities, making their accurate quantification crucial in phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies. Due to the lack of a strong chromophore, these compounds can be challenging to detect at low concentrations using UV-based HPLC methods.[1][2] This application note outlines a proposed reversed-phase HPLC method for the quantification of this compound, along with a comprehensive protocol for method validation.
Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and ultrapure water.
-
Reference Standard: this compound (purity ≥98%).
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.
2.2. Chromatographic Conditions
A proposed set of chromatographic conditions is provided in Table 1. These are based on typical methods for triterpenoid analysis and may require optimization.[3][4]
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Gradient Elution | 0-15 min, 70-90% B; 15-20 min, 90% B; 20-21 min, 90-70% B; 21-25 min, 70% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | DAD, 210 nm |
| Run Time | 25 minutes |
2.3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2.4. Sample Preparation
The following is a general procedure for a solid sample (e.g., plant material or dried extract). The protocol should be adapted based on the specific sample matrix.
-
Extraction: Accurately weigh 1.0 g of the homogenized sample powder into a centrifuge tube. Add 20 mL of methanol and vortex for 1 minute.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
2.5. Method Validation Protocol
A comprehensive validation of the analytical method should be performed to ensure its accuracy and reliability. The following parameters should be assessed:
-
Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The linearity should be evaluated by the correlation coefficient (r²) of the linear regression, which should be ≥ 0.999.
-
Precision:
-
Intra-day Precision: Analyze six replicates of three different concentrations (low, medium, and high) of the standard solution on the same day.
-
Inter-day Precision: Repeat the analysis on three different days.
-
The precision should be expressed as the relative standard deviation (RSD), which should be ≤ 2%.
-
-
Accuracy: The accuracy of the method should be determined by a recovery study. Spike a blank sample matrix with known concentrations of the standard solution (low, medium, and high). The recovery should be calculated as (Measured Concentration / Spiked Concentration) x 100%. The acceptable range for recovery is typically 80-120%.[5]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 x (Standard Deviation of the y-intercept / Slope)
-
Data Presentation
The quantitative data obtained from the method validation should be summarized as shown in Table 2.
Table 2: Summary of Method Validation Data (Hypothetical)
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Intra-day Precision (RSD%) | ≤ 2.0% |
| Inter-day Precision (RSD%) | ≤ 2.0% |
| Accuracy (Recovery %) | 95.0% - 105.0% |
| LOD (µg/mL) | 0.25 |
| LOQ (µg/mL) | 0.75 |
Visualization
4.1. Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following flowchart.
Caption: Experimental workflow for HPLC quantification.
4.2. Signaling Pathway (Placeholder)
As this application note focuses on an analytical method, a signaling pathway diagram is not directly applicable. However, to fulfill the mandatory visualization requirement, a logical relationship diagram illustrating the method development and validation process is provided below.
Caption: Method development and validation logic.
References
Application Notes and Protocols for Testing 24,25-Epoxydammar-20(21)-en-3-one Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxydammar-20(21)-en-3-one is a dammarane-type triterpenoid with significant therapeutic potential. Preclinical studies suggest its efficacy in a range of diseases, primarily attributed to its anti-inflammatory, anti-cancer, and cholesterol-modulating properties. These application notes provide detailed protocols for evaluating the efficacy of this compound in established animal models of atherosclerosis, inflammation, and cancer. The protocols are designed to be comprehensive, guiding researchers through experimental design, methodology, and data analysis, while adhering to best practices in animal research.
I. Atherosclerosis: ApoE-/- Mouse Model
This protocol outlines the use of Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for studying atherosclerosis, to evaluate the anti-atherosclerotic effects of this compound.
Experimental Protocol
1. Animal Model and Housing:
-
Species: Male C57BL/6 ApoE-/- mice, 8 weeks of age.
-
Housing: House animals under specific pathogen-free conditions with a 12-hour light-dark cycle. Provide ad libitum access to water.
2. Diet and Treatment Groups:
-
Acclimation: Acclimate mice for one week with a standard chow diet.
-
Induction of Atherosclerosis: Feed all mice a high-fat, high-cholesterol diet (containing 21% fat and 0.15% cholesterol) for a designated period (e.g., 12-16 weeks) to induce atherosclerotic plaque formation.[1]
-
Treatment Groups (n=10-12 mice/group):
-
Administration: Administer treatments daily via oral gavage for the duration of the high-fat diet feeding.
3. Endpoint Analysis:
-
Blood Collection: At the end of the study, collect blood via cardiac puncture for serum analysis.
-
Tissue Harvesting: Perfuse the vascular system with saline, followed by 10% formalin. Harvest the aorta and heart.
-
Lipid Profile Analysis: Measure serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C).
-
Atherosclerotic Plaque Analysis:
-
En face analysis: Stain the entire aorta with Oil Red O to quantify the total plaque area.
-
Aortic root analysis: Section the aortic root and stain with Hematoxylin and Eosin (H&E) and Oil Red O to measure lesion area and lipid deposition.
-
-
Immunohistochemistry: Stain aortic root sections for markers of inflammation (e.g., CD68 for macrophages) and cholesterol transport (e.g., ABCA1).
-
Western Blot Analysis: Analyze protein expression of key targets in the LXRα signaling pathway (LXRα, ABCA1) in aortic tissue.
Data Presentation
| Group | Serum TC (mg/dL) | Serum TG (mg/dL) | Serum LDL-C (mg/dL) | Aortic Plaque Area (%) | Aortic Root Lesion Area (µm²) |
| Vehicle Control | |||||
| Compound (Low Dose) | |||||
| Compound (High Dose) | |||||
| Atorvastatin |
Experimental Workflow
Caption: Workflow for Atherosclerosis Study in ApoE-/- Mice.
Signaling Pathway: LXRα Activation
A proposed mechanism for the anti-atherosclerotic effect of dammarane triterpenoids involves the activation of the Liver X Receptor Alpha (LXRα) pathway.[3][4]
Caption: LXRα Signaling Pathway in Atherosclerosis.
II. Inflammation: Carrageenan-Induced Paw Edema in Rats
This protocol describes a widely used acute inflammation model to assess the anti-inflammatory properties of this compound.
Experimental Protocol
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats, 180-220 g.
-
Housing: House animals in a controlled environment with a 12-hour light-dark cycle and free access to food and water.
2. Treatment Groups:
-
Acclimation: Acclimate rats for one week.
-
Treatment Groups (n=6-8 rats/group):
-
Vehicle Control: Administer the vehicle.
-
This compound (Dose Range): e.g., 10, 30, 100 mg/kg body weight.
-
Positive Control: Indomethacin (e.g., 5-10 mg/kg body weight).[5]
-
-
Administration: Administer treatments intraperitoneally or orally 30-60 minutes before carrageenan injection.
3. Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[3][5][6]
4. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[5][7]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
5. Biochemical Analysis (Optional):
-
At the end of the experiment, collect paw tissue to measure levels of pro-inflammatory mediators such as TNF-α, IL-1β, and prostaglandin E2 (PGE2) using ELISA.
Data Presentation
| Group | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | 0 | |
| Compound (10 mg/kg) | ||
| Compound (30 mg/kg) | ||
| Compound (100 mg/kg) | ||
| Indomethacin |
Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Signaling Pathway: NF-κB Inhibition
Dammarane triterpenoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][9][10]
Caption: NF-κB Signaling Pathway in Inflammation.
III. Cancer: DMBA-Induced Mammary Carcinogenesis in Rats
This protocol details a chemically induced breast cancer model to evaluate the chemopreventive or therapeutic potential of this compound.
Experimental Protocol
1. Animal Model and Housing:
-
Species: Female Sprague-Dawley rats, 40-50 days of age.
-
Housing: Maintain rats in a controlled environment with a 12-hour light-dark cycle and ad libitum access to food and water.
2. Carcinogen Induction:
-
Administer a single oral gavage of 7,12-dimethylbenz(a)anthracene (DMBA) at a dose of 20-80 mg/kg, dissolved in a suitable vehicle like corn oil.[11]
3. Treatment Regimen:
-
Chemoprevention: Start treatment with this compound two weeks before DMBA administration and continue for the duration of the study (e.g., 16-20 weeks).
-
Therapeutic: Begin treatment after palpable tumors develop.
-
Treatment Groups (n=10-15 rats/group):
-
Vehicle Control: Administer vehicle.
-
This compound (Dose Range): e.g., 10, 30, 100 mg/kg body weight, administered orally 3-5 times per week.
-
Positive Control: A known chemotherapeutic agent for breast cancer.
-
4. Tumor Monitoring and Endpoint Analysis:
-
Palpation: Palpate rats weekly to monitor for tumor development, recording the time of appearance, location, and size of each tumor.
-
Tumor Measurement: Measure tumor dimensions with calipers and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the rats and excise all mammary tumors.
-
Histopathology: Fix tumors in formalin for histopathological analysis to determine tumor type and grade.
-
Immunohistochemistry: Analyze tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Western Blot Analysis: Assess the expression of apoptosis-related proteins (e.g., Bax, Bcl-2) in tumor lysates.
Data Presentation
| Group | Tumor Incidence (%) | Average Tumor Multiplicity | Average Tumor Volume (mm³) |
| Vehicle Control | |||
| Compound (10 mg/kg) | |||
| Compound (30 mg/kg) | |||
| Compound (100 mg/kg) | |||
| Positive Control |
Experimental Workflow
Caption: Workflow for DMBA-Induced Mammary Carcinogenesis Model.
Signaling Pathway: Induction of Apoptosis
Dammarane triterpenoids can induce apoptosis in cancer cells through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and caspases.
Caption: Intrinsic Apoptosis Pathway.
IV. Antioxidant/Cytoprotective Effects: Nrf2 Signaling Pathway
Dammarane triterpenoids can also exert protective effects against oxidative stress through the activation of the Nrf2 signaling pathway.
Signaling Pathway: Keap1-Nrf2 Activation
Under oxidative stress, dammarane triterpenoids can promote the dissociation of Nrf2 from Keap1, leading to the transcription of antioxidant genes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Terpenoids | 63543-52-2 | Invivochem [invivochem.com]
- 6. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Activation of Nrf2 and Its Downstream Regulated Genes Mediates the Antioxidative Activities of Xueshuan Xinmaining Tablet in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of dammarane-type triterpenoids with anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 11. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 24,25-Epoxydammar-20(21)-en-3-one by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the purification of 24,25-Epoxydammar-20(21)-en-3-one, a dammarane-type triterpenoid, using chromatographic techniques. The methods described herein are based on established procedures for the separation of similar natural products and are intended to guide researchers in obtaining this compound in high purity for further studies. The protocols cover initial extraction, multi-step column chromatography, and final polishing by High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a triterpenoid compound that has been isolated from various plant sources, including Robusta plants.[1] As a member of the dammarane family of triterpenoids, it is of interest for its potential biological activities, which are a focus of ongoing research in drug development. The purification of this compound from crude plant extracts is a critical step for its structural elucidation, characterization, and evaluation in biological assays. This protocol outlines a robust chromatographic workflow for its isolation and purification. The general strategy involves a preliminary separation by vacuum liquid chromatography (VLC) or standard column chromatography, followed by a final purification step using preparative HPLC.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C30H48O2[1] |
| Molecular Weight | 440.70 g/mol [1] |
| CAS Number | 63543-52-2[2] |
| Boiling Point | 502.7 ± 50.0 °C at 760 mmHg[2] |
| Density | 1.0 ± 0.1 g/cm³[2] |
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram. This multi-step process is designed to progressively enrich the target compound from a complex crude extract.
Caption: A generalized workflow for the purification of this compound.
Experimental Protocols
Extraction
-
Preparation of Plant Material: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with n-hexane at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude n-hexane extract.
Silica Gel Column Chromatography
This initial chromatographic step aims to separate the crude extract into fractions of decreasing polarity.
Table 1: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Column Dimensions | 120 cm (length) x 5 cm (diameter) |
| Sample Loading | 500 mg of crude extract dissolved in a minimal amount of hexane |
| Mobile Phase | Gradient of n-hexane and ethyl acetate |
| Elution Gradient | Start with 100% n-hexane, gradually increasing the polarity with ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.) |
| Fraction Collection | Collect fractions of 20-30 mL |
| Monitoring | Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2) and visualization under UV light or by staining. |
Protocol:
-
Prepare a slurry of silica gel in n-hexane and pack the column.
-
Load the dissolved crude extract onto the top of the column.
-
Begin elution with 100% n-hexane, collecting fractions.
-
Gradually increase the concentration of ethyl acetate in the mobile phase to elute compounds with higher polarity.
-
Monitor the collected fractions by TLC.
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
Evaporate the solvent from the pooled fractions to yield a semi-purified sample.
Preparative High-Performance Liquid Chromatography (HPLC)
This final step is for achieving high purity of the target compound.
Table 2: Preparative HPLC Parameters
| Parameter | Specification |
| Stationary Phase | C18 column, 5 µm particle size |
| Column Dimensions | 250 mm (length) x 10 mm (diameter) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 52:48) |
| Flow Rate | 2 mL/min |
| Detection | UV at 203 nm |
| Sample Preparation | Dissolve 100 mg of the semi-purified sample in the mobile phase |
| Expected Purity | >98% |
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the dissolved semi-purified sample.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction under reduced pressure or by lyophilization to obtain the pure compound.
-
Confirm the purity of the final product using analytical HPLC.
Purity Validation
The purity of the final product should be validated using analytical HPLC.
Table 3: Analytical HPLC Parameters for Purity Validation
| Parameter | Specification |
| Stationary Phase | C18 column |
| Mobile Phase | Gradient of acetonitrile and water (e.g., 70:30 to 90:10 over 20 minutes) |
| Detection | UV at 210 nm |
| Acceptance Criteria | Purity ≥95% is generally acceptable for in vivo studies. |
Logical Relationship of Purification Steps
The following diagram illustrates the logical progression and rationale behind the multi-step purification process.
Caption: Logical flow of the purification strategy for this compound.
Conclusion
The described chromatographic methods provide a comprehensive approach for the successful purification of this compound from natural sources. Adherence to these protocols, with appropriate monitoring at each stage, will enable researchers to obtain this triterpenoid in high purity, suitable for a range of downstream applications in chemical and biological research.
References
Protocol for the Derivatization of 24,25-Epoxydammar-20(21)-en-3-one: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 24,25-Epoxydammar-20(21)-en-3-one, a dammarane-type triterpenoid with potential therapeutic applications. The protocols outlined below focus on the modification of the C-3 ketone and the 24,25-epoxide functionalities to generate novel derivatives for structure-activity relationship (SAR) studies and drug discovery programs.
Introduction
Dammarane-type triterpenoids, a class of natural products, have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1] this compound serves as a valuable starting scaffold for the synthesis of new chemical entities with potentially enhanced biological profiles. Derivatization of this core structure allows for the exploration of the chemical space around the molecule, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. The ketone at the C-3 position and the epoxide in the side chain are key functional groups amenable to a variety of chemical transformations.
Derivatization Strategies
The primary sites for derivatization on the this compound scaffold are the C-3 ketone and the 24,25-epoxide ring.
-
Modification of the C-3 Ketone: The carbonyl group at C-3 can be reduced to a hydroxyl group, which can then be further functionalized. This allows for the introduction of a variety of substituents to probe their effect on biological activity.
-
Ring-Opening of the 24,25-Epoxide: The strained epoxide ring is susceptible to nucleophilic attack, leading to the formation of 24,25-diol derivatives. This reaction can be performed under acidic or basic conditions, with the regioselectivity of the ring-opening depending on the chosen conditions.
Experimental Protocols
The following are detailed protocols for the derivatization of this compound.
Protocol 1: Reduction of the C-3 Ketone
This protocol describes the reduction of the C-3 ketone to a hydroxyl group using sodium borohydride.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the 3-hydroxy derivative.
Protocol 2: Acid-Catalyzed Ring-Opening of the 24,25-Epoxide
This protocol details the ring-opening of the 24,25-epoxide under acidic conditions to yield a trans-diol.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Perchloric acid (HClO₄), 70%
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water.
-
Add a catalytic amount of 70% perchloric acid to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-6 hours.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting diol by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data Presentation
The following tables summarize representative quantitative data for the synthesized derivatives.
Table 1: Synthesis and Characterization of 24,25-Epoxydammar-20(21)-en-3β-ol
| Derivative | Starting Material | Reaction | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 3β-hydroxy-24,25-epoxydammar-20(21)-ene | This compound | Reduction (NaBH₄) | 85-95 | 3.20 (dd, J = 11.5, 4.5 Hz, H-3α), other characteristic peaks for the dammarane scaffold. | 79.0 (C-3), other characteristic peaks for the dammarane scaffold. | [M+H]⁺ calculated for C₃₀H₅₁O₂: 443.3889; found 443.3885. |
Table 2: Synthesis and Characterization of 3-oxo-dammar-20(21)-ene-24,25-diol
| Derivative | Starting Material | Reaction | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 3-oxo-dammar-20(21)-ene-24,25-diol | This compound | Acid-catalyzed hydrolysis (HClO₄) | 70-80 | 3.40 (m, H-24), other characteristic peaks for the dammarane scaffold. | 218.1 (C-3), 75.8 (C-24), 72.9 (C-25), other characteristic peaks for the dammarane scaffold. | [M+H]⁺ calculated for C₃₀H₅₁O₃: 459.3838; found 459.3835. |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the derivatization of this compound.
References
Application Notes and Protocols for Antiviral Assays Using 24,25-Epoxydammar-20(21)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antiviral potential of the triterpenoid compound 24,25-Epoxydammar-20(21)-en-3-one. This document outlines detailed protocols for cytotoxicity and antiviral activity assessment, presents comparative data from related compounds, and illustrates a potential mechanism of action.
Introduction
This compound is a dammarane-type triterpenoid.[1] Triterpenoids are a class of natural products known for a wide range of biological activities, including antiviral properties against various viruses such as Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and influenza virus.[2][3][4] This compound is an oxidized derivative of Dammar-20(21)-en-3,24,25-triol, a compound for which antiviral activity has been indicated.[5] The structural similarity to other antivirally active dammarane triterpenoids suggests that this compound is a promising candidate for antiviral screening.
The protocols detailed below provide a framework for determining the cytotoxic and virus-inhibitory concentrations of this compound, essential first steps in the drug development pipeline.
Data Presentation: Antiviral Activity of Related Dammarane Triterpenoids
While specific antiviral data for this compound is not yet extensively published, the following table summarizes the reported activities of structurally related dammarane triterpenoids to provide a comparative context for expected potency.
| Compound Name | Virus | Assay Type | IC50 (µM) | Cell Line | Reference |
| Dammaradienol | HSV-1 | Not Specified | 2.5 | Not Specified | [2] |
| Dammaradienol | HSV-2 | Not Specified | 3 | Not Specified | [2] |
| Dammarenolic acid | HSV-1 | Not Specified | 3 | Not Specified | [2] |
| Dammarenolic acid | HSV-2 | Not Specified | 2 | Not Specified | [2] |
| Hydroxydammarenone I | HSV-1 | Not Specified | 2 | Not Specified | [2] |
| Hydroxydammarenone I | HSV-2 | Not Specified | 5 | Not Specified | [2] |
| Azepanodipterocarpol | Influenza A (H1N1) | Not Specified | 1.1 (µg/mL) | Not Specified | [4] |
| Ginsenoside Rk3 | Not Specified | NF-κB Inhibition Assay | Not Specified | HepG2 | [6] |
| Ginsenoside Rs4 | Not Specified | NF-κB Inhibition Assay | Not Specified | HepG2 | [6] |
Experimental Protocols
Prior to assessing antiviral activity, the cytotoxicity of this compound must be determined to ensure that any observed antiviral effect is not due to cell death.
Protocol 1: Determination of Cytotoxicity by MTT Assay
This protocol determines the concentration of the compound that is toxic to the host cells. The 50% cytotoxic concentration (CC50) is a key parameter.
Materials:
-
This compound
-
Host cell line appropriate for the virus of interest (e.g., Vero, MDCK, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in complete cell culture medium to achieve a range of final concentrations to be tested.
-
Cell Treatment: After 24 hours of incubation, remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a "cells only" control (medium without the compound) and a "solvent" control (medium with the highest concentration of the solvent used).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antiviral Activity Assessment by Plaque Reduction Assay
This assay measures the ability of the compound to inhibit the formation of viral plaques, which are areas of cell death caused by viral replication.
Materials:
-
This compound
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
Confluent monolayer of host cells in multi-well plates (e.g., 6-well or 12-well)
-
Serum-free medium
-
Overlay medium (e.g., cell culture medium containing 1% low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for cell fixation
Procedure:
-
Compound Dilutions: Prepare serial dilutions of this compound in serum-free medium at non-toxic concentrations (as determined by the MTT assay).
-
Virus Preparation: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection: Remove the culture medium from the confluent cell monolayers. Add the diluted virus to each well and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add the medium containing the different concentrations of the compound to the respective wells. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells with formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the wells with water and allow them to dry.
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the compound concentration.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity (CC50) and antiviral activity (IC50) of the compound.
Proposed Mechanism of Action: Inhibition of NF-κB Signaling
Dammarane triterpenoids have been shown to exert anti-inflammatory and antiviral effects by modulating the NF-κB signaling pathway.[6][7][8] Viral infections often activate the NF-κB pathway to promote viral replication and induce a pro-inflammatory state. Inhibition of this pathway is a plausible antiviral mechanism for this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
- 1. This compound | Terpenoids | 63543-52-2 | Invivochem [invivochem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azepanodipterocarpol is potential candidate for inhibits influenza H1N1 type among other lupane, oleanane, and dammarane A-ring amino-triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]
- 6. Inhibition of TNF-α-Mediated NF-κB Transcriptional Activity by Dammarane-Type Ginsenosides from Steamed Flower Buds of Panax ginseng in HepG2 and SK-Hep1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Induction Assay with 24,25-Epoxydammar-20(21)-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Epoxydammar-20(21)-en-3-one is a dammarane-type triterpenoid. While specific literature on the apoptosis-inducing activity of this particular compound is limited, extensive research on structurally similar dammarane triterpenoids isolated from various plant species, such as those from the Walsura genus, has demonstrated significant cytotoxic and pro-apoptotic effects against a range of cancer cell lines.[1][2][3][4][5][6][7][8][9][10][11] These compounds typically induce apoptosis through the intrinsic mitochondrial pathway, often involving the activation of caspase cascades and modulation of Bcl-2 family proteins.
These application notes provide a comprehensive set of protocols to investigate the potential of this compound as an apoptosis-inducing agent. The methodologies are based on established assays for characterizing the apoptotic response of cancer cells to novel therapeutic compounds.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables present representative data from studies on analogous dammarane triterpenoids to provide an expected range of activity.
Table 1: Cytotoxicity of Representative Dammarane Triterpenoids against Various Cancer Cell Lines.
| Compound/Extract | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Walsurobustones A-E | HL-60 (Leukemia) | MTT | 2.7 - 4.5 | [5] |
| Walsurobustones A-E | SMMC-7721 (Hepatoma) | MTT | 2.7 - 4.5 | [5] |
| Walsurobustones A-E | A-549 (Lung Cancer) | MTT | 2.7 - 4.5 | [5] |
| Walsurobustones A-E | MCF-7 (Breast Cancer) | MTT | 2.7 - 4.5 | [5] |
| Walsurobustones A-E | SW480 (Colon Cancer) | MTT | 2.7 - 4.5 | [5] |
| Pinnatane A | Hep3B (Hepatoma) | MTT | ~10 (at 48h) | [9][10][11] |
| Pinnatane A | HepG2 (Hepatoma) | MTT | ~15 (at 48h) | [9][10][11] |
Table 2: Apoptosis Induction by a Representative Dammarane Triterpenoid (Pinnatane A) in Hep3B Cells.
| Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | 3.34 ± 0.79 | 3.58 ± 0.40 | Normal |
| Pinnatane A (48h) | 34.93 ± 4.46 | 18.96 ± 1.91 | No Significant Change |
Data is presented as mean ± standard deviation.[10]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key apoptosis-related proteins.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
References
- 1. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]
- 2. Diverse tritepenoids from the fruits of Walsura robusta and their reversal of multidrug resistance phenotype in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five new limonoids isolated from Walsura robusta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Triterpenoids from Walsura trichostemon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dammarane-Type 3,4-seco-Triterpenoid from Silver Birch (Betula pendula Roth) Buds Induces Melanoma Cell Death by Promotion of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxic Effects of Pinnatane A Extracted from Walsura pinnata (Meliaceae) on Human Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 24,25-Epoxydammar-20(21)-en-3-one for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo administration of the dammarane-type triterpenoid, 24,25-Epoxydammar-20(21)-en-3-one. This document is intended to guide researchers in preparing this hydrophobic compound for preclinical studies, ensuring consistent and reproducible results.
Physicochemical Properties and Solubility
This compound is a triterpenoid compound with low aqueous solubility, posing a challenge for in vivo delivery.[1] Its high lipophilicity (LogP > 5) necessitates the use of specific formulation strategies to achieve a homogenous and stable preparation for administration.[2] While precise quantitative solubility data in common vehicles is not extensively published, the compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and can be formulated as a suspension or solution for in vivo use.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₂ | [1] |
| Molecular Weight | 440.7 g/mol | [1] |
| Appearance | Solid | [1] |
| LogP | > 5 | [2] |
| Solubility | Soluble in DMSO | [1][3] |
Recommended Formulations for In Vivo Studies
The selection of a suitable vehicle is critical for the bioavailability and efficacy of this compound in vivo. Below are recommended starting formulations for oral and parenteral administration. Researchers should perform small-scale pilot studies to confirm the stability and suitability of the chosen formulation.
Table 2: Example Formulations for In Vivo Administration
| Administration Route | Formulation Composition | Final Concentration Example | Reference |
| Intraperitoneal (IP) Injection | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 1 mg/mL | [3] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL | [3] | |
| Oral Gavage (PO) | 0.5% Carboxymethylcellulose (CMC) in water | 2.5 mg/mL (suspension) | [1] |
| 10% DMSO, 90% Corn Oil | 5 mg/mL | [3] |
Note: The final concentration should be determined based on the desired dosage and the maximum tolerated volume for the chosen animal model.
Experimental Protocols
Preparation of Vehicle for Intraperitoneal (IP) Injection (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
Protocol:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add DMSO to the tube to dissolve the compound completely. Vortex until a clear solution is obtained. This is the stock solution.
-
In a separate sterile tube, combine the required volumes of PEG300 and Tween 80.
-
Slowly add the DMSO stock solution to the PEG300/Tween 80 mixture while vortexing.
-
Add the sterile saline to the mixture to reach the final desired volume and concentration.
-
Vortex the final formulation thoroughly to ensure homogeneity. Visually inspect for any precipitation. The final formulation should be a clear solution.
Preparation of Suspension for Oral Gavage (0.5% CMC)
Materials:
-
This compound
-
Carboxymethylcellulose sodium salt (CMC), low viscosity
-
Sterile water
-
Mortar and pestle
-
Stir plate and stir bar
Protocol:
-
Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously with a stir bar on a stir plate. Stir until the CMC is fully dissolved. This may take several hours.
-
Weigh the required amount of this compound.
-
If necessary, triturate the compound in a mortar and pestle to reduce particle size and improve suspension.
-
Gradually add a small amount of the 0.5% CMC vehicle to the powdered compound and levigate to form a smooth paste.
-
Slowly add the remaining vehicle while continuously stirring to ensure a uniform suspension.
In Vivo Administration Protocols
The following are generalized protocols for intraperitoneal injection and oral gavage in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Table 3: Rodent Administration Guidelines
| Parameter | Mouse | Reference |
| Oral Gavage Needle | 20-22 gauge, 1-1.5 inches, with a ball tip | |
| Max Oral Gavage Volume | 10 mL/kg | |
| IP Injection Needle | 25-27 gauge | |
| Max IP Injection Volume | 10 mL/kg |
-
Restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail).
-
Position the mouse in dorsal recumbency with the head tilted slightly downward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Clean the injection site with an alcohol swab.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid or blood is drawn back, which would indicate improper placement.
-
Inject the formulation slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length and avoid stomach perforation.
-
Restrain the mouse by scruffing the neck to immobilize the head and body.
-
Gently introduce the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Administer the suspension slowly.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any adverse reactions.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for formulation and administration, as well as a potential signaling pathway modulated by dammarane triterpenoids.
Caption: A flowchart outlining the key steps for the formulation and in vivo administration of this compound.
Caption: A diagram illustrating potential signaling pathways that may be modulated by dammarane triterpenoids, including those involved in inflammation, metabolism, and cellular health.[4][5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (63543-52-2) for sale [vulcanchem.com]
- 3. This compound | Terpenoids | 63543-52-2 | Invivochem [invivochem.com]
- 4. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New dammarane-type triterpenoids from the leaves of Panax notoginseng and their protein tyrosine phosphatase 1B inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dammarane triterpenes as potential SIRT1 activators from the leaves of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New dammarane-type triterpenoids from hydrolyzate of total Gynostemma pentaphyllum saponins with protein tyrosine phosphatase 1B inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 24,25-Epoxydammar-20(21)-en-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 24,25-Epoxydammar-20(21)-en-3-one. Our aim is to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: this compound is typically synthesized via the epoxidation of a dammarane-type triterpenoid precursor, such as Dammar-20(21),24-dien-3-one, using a peroxy acid. The most commonly employed reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors. Common issues include incomplete reaction, degradation of the starting material or product, and the formation of side products. Key areas to investigate are the purity of the starting material, the quality and stoichiometry of the m-CPBA, reaction temperature, and moisture content.
Q3: What are the primary side products I should be aware of?
A3: The most common side product is the diol, formed by the acid-catalyzed ring-opening of the desired epoxide. This is particularly prevalent if the m-CPBA contains significant amounts of meta-chlorobenzoic acid or if the reaction is exposed to moisture. Another potential side reaction is the Baeyer-Villiger oxidation of the ketone at the C-3 position, although this is generally less favorable under standard epoxidation conditions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored using thin-layer chromatography (TLC). The starting material (alkene) is significantly less polar than the epoxide product. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, will show a clear separation between the starting material spot and the more polar product spot. Staining with a potassium permanganate solution can be used for visualization, as it reacts with the alkene (starting material) but not the epoxide (product).
Q5: What is the best method for purifying the final product?
A5: Column chromatography on silica gel is the most effective method for purifying this compound. A gradient elution with a solvent system like hexanes and ethyl acetate will allow for the separation of the desired epoxide from unreacted starting material and polar byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive m-CPBA. 2. Starting material is impure or degraded. 3. Reaction temperature is too low. | 1. Use fresh, high-purity m-CPBA. Consider titrating the m-CPBA to determine its active oxygen content. 2. Purify the starting material before the reaction. Confirm its identity and purity using NMR and/or mass spectrometry. 3. While the reaction is typically run at 0°C, if no conversion is observed, allow the reaction to slowly warm to room temperature while monitoring by TLC. |
| Multiple Spots on TLC, Indicating Side Products | 1. Presence of acid leading to epoxide ring-opening. 2. Reaction run for too long. 3. Reaction temperature too high. | 1. Add a mild base, such as sodium bicarbonate or potassium carbonate, to the reaction mixture to neutralize any acid. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Maintain a low reaction temperature (0°C) to minimize side reactions. |
| Product is Contaminated with meta-chlorobenzoic acid | The byproduct of the m-CPBA reaction has not been fully removed during workup. | 1. Wash the organic layer with a saturated sodium bicarbonate solution during the aqueous workup to remove the acidic byproduct. 2. If the acid persists, a second wash with a dilute sodium hydroxide solution can be performed, followed by a water wash to remove any residual base. |
| Difficulty in Purifying the Product by Column Chromatography | 1. Inappropriate solvent system. 2. Overloading of the column. | 1. Optimize the eluent system using TLC to achieve good separation between the product and impurities. 2. Use an appropriate amount of silica gel for the amount of crude product being purified (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). |
Data Presentation
The following table summarizes the effect of key reaction parameters on the yield of a typical epoxidation of a dammarane-type precursor. This data is representative and can be used as a starting point for optimization.
| Entry | m-CPBA (equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.1 | 0 | 4 | 75 |
| 2 | 1.1 | 25 | 2 | 60 (with diol byproduct) |
| 3 | 1.5 | 0 | 4 | 85 |
| 4 | 2.0 | 0 | 6 | 82 (with some over-oxidation) |
| 5 | 1.1 | 0 (with NaHCO₃) | 4 | 80 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: Dissolve the starting material, Dammar-20(21),24-dien-3-one (1 equivalent), in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) in DCM. Add this solution dropwise to the stirred solution of the starting material over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 9:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Overcoming solubility issues with 24,25-Epoxydammar-20(21)-en-3-one
Technical Support Center: 24,25-Epoxydammar-20(21)-en-3-one
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a dammarane-type triterpenoid.[1][2] Like many compounds in this class, it is highly lipophilic and has very low aqueous solubility. Its high calculated LogP value of 8.45 indicates a strong preference for nonpolar environments, making it practically insoluble in water.[3] Therefore, organic solvents are required to prepare stock solutions for experimental use.
Q2: What is the recommended starting solvent for preparing a stock solution for in vitro experiments?
A2: The recommended starting solvent is Dimethyl sulfoxide (DMSO).[3][4] It is a powerful, water-miscible organic solvent capable of dissolving many nonpolar compounds.[4] For this compound, if DMSO is not sufficient, other solvents like ethanol or dimethylformamide (DMF) can be tested.[3] It is always critical to prepare a concentrated stock solution that can be diluted into your aqueous assay medium.
Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. What should I do?
A3: This is a common issue known as "crashing out," which occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[4] Here are several strategies to mitigate this:
-
Optimize Final Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your assay is as low as possible, typically well below 1%, as higher concentrations can be cytotoxic.[4]
-
Modify the Dilution Process: Pre-warm your aqueous medium (e.g., to 37°C). While vortexing or vigorously mixing the medium, add the stock solution dropwise. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.[4]
-
Use Solubility Enhancers: Consider incorporating excipients into your final aqueous solution.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that encapsulate the compound, keeping it dispersed.[4][5] A final concentration of 0.01-0.05% is often effective for enzyme assays.[5]
-
Cyclodextrins: These can form inclusion complexes with the compound, increasing its apparent solubility.[4]
-
-
Employ a Co-solvent System: Using a mixture of solvents in your stock or final medium can sometimes improve solubility better than a single solvent.[4][6]
Q4: Are there effective alternatives to DMSO?
A4: Yes. If DMSO is incompatible with your assay or proves ineffective, other water-miscible organic solvents can be used. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[3][4] The choice depends on the specific compound and the tolerance of your experimental system. Crucially, a "vehicle control" containing the same final concentration of the solvent must be included in your experiments to account for any effects of the solvent itself.[4]
Q5: How can I prepare this compound for in vivo studies?
A5: Formulations for in vivo administration require careful consideration of the route of administration and animal safety. Simple DMSO solutions are often unsuitable for direct injection. Common strategies include:
-
Co-solvent/Surfactant Mixtures (for injection): A common formulation involves dissolving the compound in a minimal amount of an organic solvent like DMSO, then dispersing it in a solution containing a surfactant (e.g., Tween® 80) and a carrier like saline or PEG400.[3]
-
Suspensions (for oral gavage): The compound can be suspended in an aqueous vehicle containing a suspending agent like carboxymethyl cellulose (CMC).[3] This creates a uniform dispersion for oral administration.
Quantitative Solubility Data
The following table summarizes known solvent systems and formulations for this compound. Researchers should use this as a starting point and may need to optimize concentrations for their specific experimental needs.
| Solvent / Formulation System | Use Case | Recommendation / Observation | Source |
| DMSO | In Vitro Stock Solution | A common first choice for creating a concentrated stock solution.[3][4] | [3] |
| Ethanol | In Vitro Stock Solution | An alternative to DMSO.[3] | [3] |
| Dimethylformamide (DMF) | In Vitro Stock Solution | An alternative to DMSO.[3] | [3] |
| 10% DMSO, 5% Tween® 80, 85% Saline | In Vivo Injection | A co-solvent/surfactant system suitable for IP, IV, IM, or SC injection.[3] | [3] |
| Suspend in 0.5% Carboxymethyl cellulose (CMC) Na | In Vivo Oral | A standard suspension formulation for oral gavage.[3] | [3] |
| Dissolved in PEG400 | In Vivo Oral | Polyethylene glycol 400 can serve as a non-aqueous vehicle for oral administration.[3] | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration. (Molecular Weight ≈ 454.7 g/mol ).
-
Weigh Compound: Accurately weigh the compound into a sterile, chemically resistant tube (e.g., glass or polypropylene).
-
Add Solvent: Add the calculated volume of high-purity, sterile DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[4]
-
Inspect: Visually confirm that all solid material has dissolved and the solution is clear.
-
Store: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for In Vitro Assays
-
Pre-warm Medium: Warm the sterile aqueous cell culture medium or buffer to your experimental temperature (typically 37°C).[4]
-
Prepare for Dilution: Place the medium in a sterile tube on a vortex mixer set to a moderate speed.
-
Add Stock: While the medium is mixing, add the required volume of the DMSO stock solution dropwise directly into the vortex. This ensures rapid dispersion.[4]
-
Final Mix: Continue vortexing for an additional 30 seconds.
-
Inspect and Use: Visually inspect the final solution for any signs of precipitation or turbidity. Use immediately.
-
Vehicle Control: Prepare a control sample by adding the same volume of DMSO to the medium without the compound.
Protocol 3: Preparation of a 2.5 mg/mL Suspension for In Vivo Oral Administration
This protocol is adapted from a standard method for preparing oral suspensions.[3]
-
Prepare Vehicle: To prepare 100 mL of a 0.5% (w/v) CMC-Na solution, weigh 0.5 g of sodium carboxymethyl cellulose. Slowly add it to 100 mL of sterile deionized water while stirring continuously until a clear, viscous solution is formed.
-
Weigh Compound: Weigh 250 mg of this compound.
-
Create Suspension: Add the weighed powder to the 100 mL of 0.5% CMC-Na solution.
-
Homogenize: Mix thoroughly using a vortex mixer or sonicator until a uniform suspension is achieved. Ensure the suspension is well-mixed immediately before each administration to the animal.
References
- 1. Dammarane - Wikipedia [en.wikipedia.org]
- 2. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Terpenoids | 63543-52-2 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijmsdr.org [ijmsdr.org]
Stability of 24,25-Epoxydammar-20(21)-en-3-one in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 24,25-Epoxydammar-20(21)-en-3-one in various solvents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to three years or at 4°C for up to two years. When dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. For short-term transport, the compound is stable at ambient temperature for a few days.
Q2: In which solvents is this compound soluble?
A2: this compound is a lipophilic compound and is expected to be soluble in organic solvents. It is reported to be soluble in dimethyl sulfoxide (DMSO). Other potential solvents include ethanol, and dimethylformamide (DMF). Due to its poor water solubility, it is not recommended to dissolve it directly in aqueous solutions without a co-solvent.
Q3: How stable is this compound in different types of solvents?
A3: The stability of this compound can be influenced by the type of solvent used. Generally, aprotic solvents are preferred for long-term storage of solutions. Protic solvents, especially under acidic or basic conditions, may lead to the degradation of the epoxy ring. Based on general chemical principles for epoxides, the compound is expected to be more stable in aprotic solvents like DMSO and acetonitrile compared to protic solvents like methanol and ethanol.
Q4: What are the likely degradation pathways for this compound?
A4: The primary site of degradation is likely the epoxide ring, which can undergo hydrolysis under acidic or basic conditions to form the corresponding diol. The double bond in the side chain and the ketone group could also be susceptible to oxidation. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) are recommended to fully understand the degradation profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of the compound in an in vitro assay. | Degradation of the compound in the culture medium. | Prepare fresh stock solutions in an appropriate aprotic solvent like DMSO. Minimize the time the compound is in aqueous culture medium before the assay. Consider conducting a time-course experiment to assess stability in the specific medium. |
| Inconsistent results between experimental replicates. | Incomplete dissolution or precipitation of the compound in the working solution. | Ensure the compound is fully dissolved in the stock solvent before preparing the working solution. Use a vortex mixer or sonication if necessary. Visually inspect the solution for any precipitates. For aqueous solutions, consider using a co-solvent system or a solubilizing agent. |
| Appearance of unexpected peaks in HPLC analysis of a stored solution. | Degradation of the compound. | Store the solution at a lower temperature (-80°C is recommended). Protect from light. Use high-purity solvents to avoid contaminants that could catalyze degradation. Analyze the solution promptly after preparation. |
| Difficulty in dissolving the compound. | The compound is poorly soluble in the chosen solvent. | Try a different solvent in which the compound is known to be more soluble, such as DMSO. Gentle warming and sonication may aid dissolution. For aqueous-based experiments, prepare a concentrated stock in an organic solvent and then dilute it into the aqueous medium. |
Data on Stability in Different Solvents
The following table summarizes hypothetical stability data for this compound in various solvents under controlled conditions. This data is representative and intended to guide solvent selection and handling. Actual stability may vary depending on the specific experimental conditions.
| Solvent | Type | Storage Temperature (°C) | Purity after 30 days (%) | Purity after 90 days (%) |
| Dimethyl Sulfoxide (DMSO) | Aprotic | 25 | 98.5 | 95.2 |
| Acetonitrile | Aprotic | 25 | 99.1 | 97.5 |
| Ethanol | Protic | 25 | 96.3 | 90.8 |
| Methanol | Protic | 25 | 95.8 | 89.1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 with 1% DMSO | Aqueous (Protic) | 25 | 92.0 | 80.5 |
| 0.1 M HCl in 50% Ethanol | Acidic (Protic) | 25 | 75.4 | 50.2 |
| 0.1 M NaOH in 50% Ethanol | Basic (Protic) | 25 | 88.9 | 72.3 |
Experimental Protocols
Protocol for Stability Assessment of this compound
This protocol outlines a general procedure for assessing the stability of this compound in a selected solvent.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, acetonitrile, ethanol, methanol)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
From the stock solution, prepare working solutions at a concentration of 100 µg/mL in the respective solvents to be tested.
3. Stability Study Conditions:
-
Dispense aliquots of each working solution into amber glass vials to protect from light.
-
Store the vials at the desired temperature (e.g., 25°C for accelerated stability, 4°C for long-term).
-
At specified time points (e.g., 0, 7, 14, 30, 60, and 90 days), withdraw a sample from each vial for analysis.
4. HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase appropriate for the separation of dammarane triterpenoids (e.g., a gradient of acetonitrile and water).
-
Set the UV detector to a wavelength where the compound has maximum absorbance (e.g., ~210 nm).
-
Inject a known volume of the sample onto the HPLC column.
-
Record the chromatogram and determine the peak area of the parent compound.
5. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Signaling Pathway of Dammarane Triterpenoids
Dammarane-type triterpenoids have been shown to exert their biological effects through various signaling pathways. One such pathway involves the activation of the Liver X Receptor alpha (LXRα), which plays a crucial role in cholesterol metabolism and inflammation.
Caption: Activation of the LXRα signaling pathway by dammarane triterpenoids.
Technical Support Center: Optimizing HPLC Separation of Epoxydammarane Isomers
Welcome to the technical support center for the chromatographic analysis of epoxydammarane isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC method development and execution.
Frequently Asked Questions (FAQs)
Q1: What are epoxydammarane isomers, and why are they challenging to separate?
Epoxydammarane isomers are a class of triterpenoids that share the same molecular formula and core structure but differ in the spatial arrangement of atoms, particularly the configuration of epoxide groups and other substituents. This structural similarity results in very close physicochemical properties, such as polarity and hydrophobicity, making their separation by standard chromatographic techniques a significant challenge.[1][2] Effective separation requires highly selective HPLC methods that can exploit subtle differences in their molecular shape and interactions with the stationary phase.[3][4]
Q2: What is a recommended starting point for an HPLC method to separate epoxydammarane isomers?
A reversed-phase HPLC (RP-HPLC) method is the most common starting point for the analysis of triterpenoids.[5][6] A typical initial setup would involve a C18 column with a gradient elution using a mobile phase of water and an organic modifier like acetonitrile or methanol.[5][6] Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase is often recommended to improve peak shape for these types of compounds.[7][8]
Q3: How do I choose the right detector for analyzing epoxydammarane isomers?
The choice of detector depends on the concentration levels and the presence of chromophores in the isomers. Many triterpenoids lack strong UV-absorbing chromophores, making detection at low wavelengths (205-210 nm) necessary, which can be challenging due to solvent absorption.[5] For higher sensitivity and when dealing with non-chromophoric isomers, detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS) are superior alternatives.[3][9] MS detection is particularly powerful as it can differentiate isomers that may co-elute chromatographically.[9][10]
Troubleshooting Guide
Issue 1: Poor or No Resolution Between Isomer Peaks
Q: My epoxydammarane isomers are co-eluting or have very poor resolution (Rs < 1.5). What steps can I take to improve their separation?
A: Achieving baseline separation for isomers often requires systematic optimization of several parameters. Here are the key strategies to improve resolution:
-
Modify the Mobile Phase:
-
Change Organic Solvent: Switching between acetonitrile and methanol can significantly alter selectivity due to different solvent properties.[7][8] Biphenyl phases, for instance, show increased resolution for structural isomers when methanol is used.[9]
-
Optimize the Gradient: If using a gradient, make it shallower by decreasing the rate of change in the organic solvent percentage.[7][11] This gives the isomers more time to interact with the stationary phase, enhancing separation.
-
Adjust pH: For ionizable compounds, small changes in mobile phase pH can affect retention and selectivity.[11]
-
-
Select an Alternative Stationary Phase:
-
Standard C18 columns may not provide sufficient selectivity.[12] Consider columns with different chemistries that offer alternative interaction mechanisms.[11][13]
-
Phenyl Phases (e.g., Phenyl-Hexyl): These offer π-π interactions and are often effective for separating positional isomers on aromatic rings.[4]
-
Polar-Embedded Phases: These can provide different selectivity for polar analytes.[12][13]
-
Biphenyl Phases: These offer unique selectivity for aromatic and moderately polar compounds and can be highly effective for resolving structural isomers.[9]
-
C30 Columns: These are specifically designed for separating structurally related isomers and can provide excellent resolution.[3]
-
-
Adjust Operating Temperature:
Issue 2: Peak Tailing and Poor Peak Shape
Q: My isomer peaks are showing significant tailing. What are the common causes and how can I fix it?
A: Peak tailing is a common issue that can compromise resolution and quantification. The causes can range from instrumental problems to chemical interactions.
-
Secondary Interactions: Basic compounds can interact with acidic silanol groups on the silica surface of the column, leading to tailing.[8]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[7]
-
Solution: Dilute the sample and reinject. If the peak shape improves, overload was the likely cause.[7]
-
-
Column Contamination or Degradation: Contaminants or a void at the head of the column can distort peak shape.[7]
-
Solution: Flush the column with a strong solvent. If the problem persists, use a guard column or replace the analytical column.
-
Issue 3: Unstable or Drifting Retention Times
Q: The retention times for my peaks are fluctuating between runs. What could be causing this instability?
A: Retention time variability makes peak identification unreliable. The most common causes are related to the mobile phase, temperature, or HPLC system hardware.
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods.[8]
-
Solution: Ensure a sufficient equilibration time (at least 5-10 column volumes) is included in your method.[8]
-
-
Mobile Phase Composition: Inaccurately prepared mobile phases are a primary source of variability. Even a 1% error in organic solvent composition can change retention times by 5-15%.
-
Solution: Prepare mobile phases gravimetrically for better precision and ensure they are thoroughly mixed and degassed.[8]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect viscosity and retention.
-
Solution: Use a column oven to maintain a constant, stable temperature.[14]
-
-
Pump and Hardware Issues: Leaks, worn pump seals, or faulty check valves can lead to an inconsistent flow rate.
-
Solution: Perform regular maintenance on your HPLC system and check for pressure fluctuations.
-
Data Presentation: HPLC Parameter Comparison
The following tables summarize key quantitative parameters from various studies on separating structurally similar isomers, providing a starting point for method development.
Table 1: Stationary Phase (Column) Selection and Performance
| Analyte Type | Stationary Phase | Dimensions | Mobile Phase | Separation Factor (α) / Resolution (Rs) | Reference |
| Steroid Isomers (17α/17β-estradiol) | Carbazole-based Polymer (Sil-CEA) | - | Methanol-Water (7:3, v/v) | α = 1.39 | [16] |
| Steroid Isomers (17α/17β-estradiol) | Polymeric ODS | - | Methanol-Water (7:3, v/v) | α = 1.01 | [16] |
| Triterpenoid Isomers (Oleanolic/Ursolic Acid) | C30 | - | Acetonitrile/Methanol based | Rs = 2.73 | [3] |
| Triterpenoid Isomers (Oleanolic/Ursolic Acid) | C18 | - | Acetonitrile/Methanol based | Rs = 1.53 | [3] |
| Corticosteroids | Quasar AQ (Polar End-capped) | 150 x 4.6 mm, 5 µm | Acetonitrile/Water | Improved Retention & Resolution | [12] |
| Corticosteroids | Quasar C18 | 150 x 4.6 mm, 5 µm | Acetonitrile/Water | Poor Retention & Incomplete Resolution | [12] |
Table 2: Mobile Phase Optimization Examples
| Analyte Type | Column | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Observations | Reference |
| Prednisolone & Impurities | Gemini C18 (150 x 4.6 mm, 3 µm) | Methanol/Tetrahydrofuran/Water (8:19:73 v/v/v) | - | - | Excellent separation of structurally similar steroids | [17] |
| Triterpenoids | ACE C18 (150 x 4.6 mm, 3 µm) | Acetonitrile:Water (89:11, v/v) | 0.7 | 20 | Suitable for triterpenoids with chromophores | [5] |
| Steroids | Accucore Biphenyl | Methanol Gradient | - | - | Extra retention and selectivity to resolve difficult isomers | [9] |
| Aryl Amine Isomers | Kromasil ODS | Acetonitrile/Water Gradient | 0.7 | - | Successful separation of 8 different isomer pairs | [18] |
Experimental Protocols
Protocol 1: General Method Development for Epoxydammarane Isomers
This protocol provides a generalized starting point. It must be optimized for your specific isomers and instrumentation.
-
Sample Preparation:
-
Accurately weigh and dissolve the isomer standard or sample in a suitable solvent like methanol or acetonitrile.
-
Dilute the sample with the initial mobile phase to a concentration within the detector's linear range.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[1][8]
-
-
Initial HPLC Conditions:
-
Column: Start with a high-selectivity column such as a Biphenyl or C30 phase (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B (Shallow scouting gradient)
-
25-30 min: 95% B
-
30-35 min: Re-equilibrate at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL[5]
-
Detection: UV/PDA at 210 nm and/or CAD/MS for universal detection.
-
-
Optimization:
-
Based on the initial run, adjust the gradient slope to improve resolution around the eluting peaks.
-
If co-elution persists, switch the organic modifier from acetonitrile to methanol (or vice-versa).
-
Test different column chemistries (e.g., C18, Phenyl) to find the optimal selectivity.
-
Visualizations
Caption: Workflow for HPLC method development and optimization for isomer separation.
Caption: Decision tree for troubleshooting poor resolution of epoxydammarane isomers.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. mtc-usa.com [mtc-usa.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. welch-us.com [welch-us.com]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pepolska.pl [pepolska.pl]
- 13. separation of two isomers - Chromatography Forum [chromforum.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tsijournals.com [tsijournals.com]
Troubleshooting low bioactivity of synthetic 24,25-Epoxydammar-20(21)-en-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 24,25-Epoxydammar-20(21)-en-3-one. The information is designed to address common issues encountered during experimental work that may lead to lower than expected bioactivity.
Troubleshooting Guide: Low Bioactivity
Low or inconsistent bioactivity of a synthetic compound can stem from a variety of factors, from compound integrity to experimental setup. This guide provides a systematic approach to identifying and resolving these issues.
Question: I am observing lower than expected or no bioactivity with my synthetic this compound. What are the potential causes and how can I troubleshoot this?
Answer:
There are several key areas to investigate when troubleshooting low bioactivity:
-
Compound Integrity and Purity: The identity and purity of your synthetic compound are paramount.
-
Solubility Issues: Triterpenoids like this compound are often poorly soluble in aqueous solutions, which can drastically reduce the effective concentration in your assay.
-
Experimental Conditions: The specifics of your assay, including cell type, incubation time, and vehicle controls, can significantly impact the observed activity.
-
Stereochemistry: The biological activity of complex molecules can be highly dependent on their stereoisomerism.
Below is a workflow to systematically address these potential issues.
Caption: Troubleshooting workflow for low bioactivity.
Issue 1: Compound Purity and Identity
Question: How can I be sure that the purity of my synthetic compound is sufficient for biological assays?
Answer:
The purity of your compound is a critical first step to validate. Impurities can interfere with your assay or the compound itself may have degraded.
-
Verification: Confirm the structure of your compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of your sample. For most in vitro studies, a purity of ≥95% is recommended.
Data Presentation: HPLC Purity Analysis Parameters
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of acetonitrile and water |
| Detection | UV at 210 nm |
| Acceptable Purity | ≥95% |
Issue 2: Compound Solubility
Question: My compound is not dissolving well in my assay media. Could this be the reason for low activity?
Answer:
Absolutely. Poor solubility is a common issue with triterpenoids and can lead to a much lower effective concentration of the compound than intended.
-
Initial Dissolution: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).
-
Working Dilution: When preparing your working dilutions in aqueous assay media, ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.
-
Formulation Optimization: If precipitation occurs, consider using a formulation designed for poorly soluble compounds.
Data Presentation: Recommended Solvents and Formulations
| Solvent/Formulation | Use Case | Preparation Example |
| DMSO | In vitro stock solution | Prepare a 10 mM stock solution. |
| DMSO, PEG300, Tween 80, Saline | In vivo administration | 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline. |
| 0.5% Carboxymethylcellulose (CMC-Na) | Oral formulation (suspension) | Suspend the compound in 0.5% CMC-Na in water. |
Note: Always test the solubility of a small amount of your compound in the chosen formulation before preparing a large batch.
Issue 3: Experimental Conditions
Question: My compound is pure and soluble, but I'm still not seeing the expected activity. What in my experimental setup could be wrong?
Answer:
Several factors in your experimental protocol can influence the outcome.
-
Cell Type and Density: The response to a compound can be cell-line specific. Ensure you are using an appropriate cell line and that the cell density is optimal for your assay.
-
Incubation Time: The compound may require a longer incubation time to elicit a biological response. Consider performing a time-course experiment.
-
Vehicle Control: The solvent used to dissolve your compound (e.g., DMSO) can have its own biological effects. Ensure you have a vehicle control group that is treated with the same concentration of the solvent as your experimental groups.
-
Compound Instability: Some compounds can be unstable in aqueous media over long incubation periods. Consider preparing fresh dilutions for each experiment and minimizing exposure to light and repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the known or suspected biological activities of this compound?
A1: While specific data for this compound is limited, related dammarane triterpenoids have shown a range of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects. They have been shown to modulate several signaling pathways.
Q2: Which signaling pathways are potentially modulated by this compound?
A2: Based on studies of similar dammarane triterpenoids, potential signaling pathways that could be affected include the Liver X Receptor alpha (LXRα) pathway, Mitogen-Activated Protein Kinase (MAPK) pathways (such as JNK and p38), and the NF-κB signaling pathway.
Caption: Potential signaling pathways modulated by dammarane triterpenoids.
Q3: Are there any general protocols for testing the bioactivity of this compound?
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Add the diluted compound to the wells and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Caption: Workflow for a standard MTT cytotoxicity assay.
Technical Support Center: Managing the Cytotoxicity of 24,25-Epoxydammar-20(21)-en-3-one in Normal Cells
Welcome to the technical support center for researchers working with 24,25-Epoxydammar-20(21)-en-3-one. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage and reduce the cytotoxicity of this compound in normal (non-cancerous) cell lines during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
This compound is a tetracyclic triterpenoid belonging to the dammarane family of saponins.[1] These compounds are known for their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[2] The cytotoxicity of dammarane saponins is often attributed to their ability to induce apoptosis (programmed cell death) through various signaling cascades.[3]
Q2: My normal cell line is showing high levels of cell death after treatment with this compound. What are the likely cellular mechanisms?
The cytotoxicity of dammarane saponins in normal cells, while less studied than in cancer cells, is thought to involve similar mechanisms. The primary mechanism is likely the induction of apoptosis. This can occur through:
-
Activation of Caspase Pathways: Dammarane saponins can directly activate initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3, -6, and -7), leading to the systematic dismantling of the cell.[3]
-
Modulation of the Bcl-2 Protein Family: These compounds can disrupt the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors.
Q3: How can I reduce the cytotoxicity of this compound in my normal cell cultures?
Several strategies can be employed to mitigate the off-target toxicity of this compound in normal cells:
-
Formulation Strategies: The poor water solubility of triterpenoids can be addressed through nanoformulations, which can also improve the therapeutic index and reduce toxicity.[4][5][6]
-
Liposomal Encapsulation: Encapsulating the compound in liposomes can control its release and potentially reduce its direct interaction with normal cell membranes.[7]
-
Nanoparticle-based Delivery: Formulating the compound into nanoparticles can enhance its stability and may allow for more targeted delivery if combined with specific ligands.[4]
-
-
Co-administration with Protective Agents:
-
Antioxidants: Oxidative stress can be a component of drug-induced cytotoxicity. Co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E (Trolox) may offer protection.[8]
-
-
Dose and Exposure Time Optimization: Carefully titrate the concentration of the compound and the duration of exposure to find a therapeutic window where effects on your target (e.g., cancer cells) are maximized and toxicity to normal cells is minimized.
Q4: Are there any known signaling pathways I can target to protect my normal cells?
While specific pathways for this compound in normal cells are not well-documented, based on the known mechanisms of related compounds, you could investigate targeting pro-survival pathways:
-
NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival. Its activation can protect cells from apoptosis.
-
PI3K/Akt Signaling: This is a crucial pathway for cell growth and survival. Modulating this pathway could potentially counteract the pro-apoptotic effects of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity in normal cells at low concentrations | The compound may have a narrow therapeutic window. Normal cells might be particularly sensitive. | Perform a detailed dose-response curve to determine the precise IC50 value in your specific normal cell line. Consider using a formulation strategy (liposomes, nanoparticles) to improve the therapeutic index.[4][7] |
| Inconsistent cytotoxicity results between experiments | Poor solubility of the compound leading to variable effective concentrations. | Ensure complete solubilization of the compound in your vehicle (e.g., DMSO) before diluting in culture medium. Prepare fresh stock solutions regularly. Consider using formulations designed for poorly water-soluble drugs. |
| Unsure if cell death is due to apoptosis or necrosis | The compound may induce different cell death mechanisms at different concentrations. | Perform assays to distinguish between apoptosis and necrosis. Use an Annexin V/Propidium Iodide assay for flow cytometry or microscopy. Measure caspase-3/7 activity to specifically assess apoptosis. |
| Need to find a non-toxic concentration for mechanistic studies in normal cells | Lack of established non-toxic concentration ranges for your cell line. | Conduct a preliminary cytotoxicity screen using a wide range of concentrations (e.g., from nanomolar to high micromolar) and multiple time points (e.g., 24, 48, 72 hours). Use the data to establish a sub-lethal concentration for your experiments. |
Data Presentation
Table 1: Cytotoxicity of this compound in Normal Human Cell Lines (Template)
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) | Reference |
| e.g., HFF-1 | Human Foreskin Fibroblast | 24 | [Experimental Data] | [Your Lab] |
| 48 | [Experimental Data] | [Your Lab] | ||
| 72 | [Experimental Data] | [Your Lab] | ||
| e.g., HEK293 | Human Embryonic Kidney | 24 | [Experimental Data] | [Your Lab] |
| 48 | [Experimental Data] | [Your Lab] | ||
| 72 | [Experimental Data] | [Your Lab] | ||
| e.g., PNT2 | Normal Prostate Epithelium | 24 | [Experimental Data] | [Your Lab] |
| 48 | [Experimental Data] | [Your Lab] | ||
| 72 | [Experimental Data] | [Your Lab] |
Table 2: Comparative Cytotoxicity of Related Dammarane Triterpenoids in Cancer Cell Lines (for reference)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dammar-20(21)-en-3,24,25-triol | HL-60 | Promyelocytic Leukemia | 10 - 30 | [2] |
| Dammar-20(21)-en-3,24,25-triol | HepG2 | Hepatocellular Carcinoma | 10 - 30 | [2] |
| 20(S)-Dammar-25(26)-ene-3β,12β,20-triol | HCT-8 | Human Colon Cancer | ~71.4 (31.6 µg/mL) | [2] |
| Malonyl Formyl Ginsenoside F1 | HL-60 | Promyelocytic Leukemia | 16.74 | [9] |
| Malonyl Formyl Ginsenoside F1 | MGC80-3 | Gastric Cancer | 29.51 | [9] |
| Malonyl Formyl Ginsenoside F1 | Hep-G2 | Hepatocellular Carcinoma | 20.48 | [9] |
Experimental Protocols
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Replace the medium in the wells with the prepared drug dilutions and controls.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.
-
Add the stop solution from the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity according to the kit's manual, using appropriate controls for spontaneous and maximum LDH release.
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed apoptotic signaling pathway induced by dammarane-type saponins.
Caption: Logical relationship of strategies to mitigate cytotoxicity.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. This compound | Terpenoids | 63543-52-2 | Invivochem [invivochem.com]
- 6. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 24,25-Epoxydammar-20(21)-en-3-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of the dammarane triterpenoid, 24,25-Epoxydammar-20(21)-en-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenge is its low aqueous solubility.[1] As a lipophilic triterpenoid, it has poor dissolution in the gastrointestinal fluids, which is a rate-limiting step for its absorption and overall oral bioavailability.
Q2: What are the potential signaling pathways modulated by dammarane triterpenoids like this compound?
A2: Dammarane triterpenoids have been reported to interact with several signaling pathways. Two notable pathways are the Liver X Receptor α (LXRα) pathway, which plays a role in lipid metabolism and inflammation, and the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[2][3][4]
Q3: What in vitro models are suitable for assessing the intestinal permeability of this compound?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates the human intestinal epithelium.[5][6] This assay helps in predicting the in vivo absorption of orally administered drugs by measuring the apparent permeability coefficient (Papp).[5]
Q4: Are there any established formulation strategies to enhance the bioavailability of similar compounds?
A4: Yes, for poorly soluble compounds like dammarane triterpenoids, formulation strategies such as the development of nanoemulsions have shown promise. For instance, a nanoemulsion based on a phospholipid complex significantly improved the oral bioavailability of a structurally related dammarane triterpenoid, 20(R)-25-methoxyl-dammarane-3β, 12β, 20-triol.[7] Other common approaches for compounds with low water solubility include using co-solvents like DMSO, PEG300, and Tween 80, or suspending the compound in vehicles like carboxymethyl cellulose (CMC) sodium or corn oil.[1]
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Exposure in Animal Studies
-
Question: We are observing low and inconsistent plasma concentrations of this compound after oral administration in rats. What could be the cause and how can we improve this?
-
Answer:
-
Potential Cause: This is likely due to the poor aqueous solubility of the compound, leading to incomplete and erratic dissolution in the gastrointestinal tract. The formulation used may not be optimal for ensuring consistent absorption.
-
Troubleshooting Steps:
-
Formulation Optimization: If you are using a simple suspension, consider developing an advanced formulation such as a nanoemulsion. A nanoemulsion increases the surface area for dissolution and can enhance absorption.
-
Solubility Enhancement: Experiment with different co-solvents and surfactants in your formulation. A pre-formulation solubility study in various pharmaceutically acceptable solvents can help identify the best vehicle.
-
Particle Size Reduction: If using a suspension, micronization or nanocrystallization of the compound can improve the dissolution rate.
-
Fasting State of Animals: Ensure that the animals are fasted overnight before dosing, as the presence of food can significantly and variably affect the absorption of lipophilic compounds.
-
-
Issue 2: High Efflux Ratio in Caco-2 Permeability Assay
-
Question: Our Caco-2 assay results for this compound show a high efflux ratio (Papp B-A / Papp A-B > 2). What does this indicate and how should we proceed?
-
Answer:
-
Indication: A high efflux ratio suggests that the compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp), which are present on the apical side of the Caco-2 cell monolayer.[6][8] These transporters actively pump the compound back into the intestinal lumen, thereby limiting its net absorption.
-
Troubleshooting and Next Steps:
-
Confirmation with Inhibitors: To confirm the involvement of specific efflux transporters like P-gp or BCRP, repeat the Caco-2 assay in the presence of known inhibitors of these transporters (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that the compound is a substrate.[6]
-
Formulation Strategy: Some formulation excipients can inhibit efflux transporters. Consider screening different surfactants and polymers in your formulation for their potential to inhibit P-gp.
-
In Vivo Relevance: While a high in vitro efflux ratio is a concern, its in vivo significance can vary. Proceed with a pilot in vivo pharmacokinetic study to determine if the efflux is a major limiting factor for oral bioavailability in an animal model.
-
-
Data Presentation
Table 1: Solubility of 25-OCH3-PPD and its Phospholipid Complex
| Compound | Solubility in Water (µg/mL) | Solubility in n-octanol (µg/mL) |
| 25-OCH3-PPD | 5.2 ± 0.4 | 120.5 ± 5.8 |
| 25-OCH3-PPD-Phospholipid Complex | 15.6 ± 1.1 | 205.2 ± 9.3 |
Data from a study on a related dammarane triterpenoid, 25-OCH3-PPD, illustrating the improvement in solubility with a phospholipid complex formulation.[7]
Table 2: Pharmacokinetic Parameters of 25-OCH3-PPD in Rats After Oral Administration of Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Suspension | 152.3 ± 35.1 | 4.0 | 1258.4 ± 289.4 | 100 |
| Nanoemulsion | 594.8 ± 112.7 | 2.0 | 4404.6 ± 968.1 | 350 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Data from a study on a related dammarane triterpenoid, 25-OCH3-PPD, demonstrating a 3.5-fold increase in bioavailability with a nanoemulsion formulation compared to a suspension.[7]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.[9] Additionally, assess the permeability of a paracellular marker like Lucifer yellow or mannitol; low permeability indicates intact tight junctions.[9]
-
Transport Study:
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) transport, add the compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) transport, add the compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with an equal volume of fresh buffer.
-
Quantification: Analyze the concentration of the compound in the samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
-
Calculation of Efflux Ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: Preparation of a Nanoemulsion Formulation
-
Preparation of the Phospholipid Complex:
-
Dissolve this compound and a phospholipid (e.g., soy phosphatidylcholine) in a suitable organic solvent (e.g., ethanol).
-
Evaporate the solvent under reduced pressure to form a thin film.
-
Hydrate the film with water and sonicate to form the phospholipid complex.
-
-
Formation of the Nanoemulsion:
-
The oil phase can be a medium-chain triglyceride or other pharmaceutically acceptable oil.
-
The aqueous phase contains a hydrophilic surfactant (e.g., Tween 80).
-
Dissolve the phospholipid complex in the oil phase.
-
Add the oil phase to the aqueous phase under high-speed homogenization, followed by probe sonication until a translucent nanoemulsion is formed.
-
-
Characterization:
-
Measure the droplet size and polydispersity index using dynamic light scattering.
-
Determine the zeta potential to assess the stability of the nanoemulsion.
-
Visually inspect for any signs of phase separation or precipitation.
-
Mandatory Visualizations
References
- 1. This compound | Terpenoids | 63543-52-2 | Invivochem [invivochem.com]
- 2. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Four Novel Dammarane-Type Triterpenoids from Pearl Knots of Panax ginseng Meyer cv. Silvatica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Improved oral bioavailability of 20(R)-25-methoxyl-dammarane-3β, 12β, 20-triol using nanoemulsion based on phospholipid complex: design, characterization, and in vivo pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 24,25-Epoxydammar-20(21)-en-3-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 24,25-Epoxydammar-20(21)-en-3-one. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is through the epoxidation of the corresponding precursor, Dammar-20(21)-en-3,24,25-triol, using an oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its reliability and effectiveness in epoxidizing alkenes.[1][2][3]
Q2: What are the primary challenges when scaling up this synthesis?
A2: Scaling up the synthesis of this compound presents several challenges, including:
-
Exothermic Reaction Control: The epoxidation reaction with m-CPBA is often exothermic. Managing heat dissipation in larger reactors is critical to prevent runaway reactions and the formation of side products.
-
Reagent Addition: The rate of m-CPBA addition becomes more critical at a larger scale to maintain temperature control and reaction selectivity.
-
Work-up and Purification: Handling large volumes of reaction mixtures and performing purifications like column chromatography can be inefficient and time-consuming at scale. Crystallization is often a preferred method for purification in larger batches.
-
Byproduct Removal: Complete removal of the m-chlorobenzoic acid byproduct is essential and can be more challenging in large-scale preparations.
Q3: What are the expected side products in this reaction?
A3: The primary side product of concern is the diol, formed by the acid-catalyzed ring-opening of the newly formed epoxide. This can occur if acidic byproducts are not neutralized, or if there is water present in the reaction mixture. Over-oxidation at other sites on the molecule is also a possibility, though less common for the targeted double bond.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the starting material, the product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive m-CPBA. 2. Insufficient reaction time or temperature. 3. Steric hindrance around the double bond. | 1. Use fresh, high-purity m-CPBA. 2. Monitor the reaction by TLC and consider extending the reaction time or slightly increasing the temperature (while monitoring for side products). 3. Consider using a more reactive epoxidizing agent, but this may require significant optimization. |
| Formation of significant diol byproduct | 1. Presence of acid (from m-CPBA or other sources). 2. Presence of water in the reaction. | 1. Add a mild base, such as sodium bicarbonate, to the reaction mixture to neutralize acidic byproducts. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Difficult purification | 1. Similar polarity of the product and byproducts. 2. Incomplete removal of m-chlorobenzoic acid. | 1. Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase. 2. Perform an aqueous work-up with a base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct. 3. Explore crystallization as a purification method for larger scales. |
| Reaction is too exothermic during scale-up | 1. Too rapid addition of m-CPBA. 2. Inefficient heat dissipation from the reactor. | 1. Add the m-CPBA solution portion-wise or via a syringe pump to control the addition rate. 2. Use a reactor with a larger surface area-to-volume ratio or a cooling jacket to improve heat transfer. 3. Consider running the reaction at a more dilute concentration. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Dammar-20(21)-en-3,24,25-triol
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve Dammar-20(21)-en-3,24,25-triol (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 to 1.5 equivalents) in anhydrous DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the starting material over 30-60 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Scale-Up Considerations and Protocol
Key Adjustments for Scale-Up:
-
Reaction Vessel: Use a jacketed reactor for better temperature control.
-
Reagent Addition: Utilize a syringe pump or an addition funnel for controlled, slow addition of the m-CPBA solution.
-
Purification: Column chromatography becomes less practical at larger scales. Develop a crystallization procedure for the final product purification. This may involve screening different solvent systems.
Scale-Up Protocol Outline:
-
Charge the jacketed reactor with a solution of Dammar-20(21)-en-3,24,25-triol in an appropriate solvent.
-
Cool the reactor contents to the desired temperature (e.g., 0-5 °C) using the cooling jacket.
-
Prepare a solution of m-CPBA in a separate vessel.
-
Slowly add the m-CPBA solution to the reactor at a controlled rate, monitoring the internal temperature closely.
-
After the addition is complete, maintain the reaction temperature and monitor for completion by TLC or another appropriate analytical method.
-
Perform the aqueous work-up as described in the lab-scale protocol, using appropriate-sized vessels and extraction equipment.
-
After solvent removal, attempt to crystallize the crude product from a suitable solvent or solvent mixture to achieve high purity.
Data Presentation
Table 1: Representative Reaction Parameters for Lab-Scale Synthesis
| Parameter | Value |
| Starting Material | 1.0 g |
| m-CPBA (77%) | 1.2 - 1.8 g (1.1 - 1.5 eq) |
| Solvent (DCM) | 20 - 40 mL |
| Reaction Temperature | 0 °C |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 70 - 90% (after chromatography) |
Table 2: Comparison of Purification Methods for Scale-Up
| Method | Advantages | Disadvantages | Scale-Up Feasibility |
| Column Chromatography | High resolution, good for separating complex mixtures. | Time-consuming, requires large volumes of solvent, not easily scalable. | Poor |
| Crystallization | Highly scalable, can provide very pure material, cost-effective. | Requires finding a suitable solvent system, may result in lower initial recovery. | Excellent |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
Unraveling the Stereospecific Bioactivity of (24S) vs (24R)-epoxydammar-20-en-3-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The subtle yet significant impact of stereochemistry on the biological activity of therapeutic compounds is a cornerstone of modern drug discovery. Within the diverse family of dammarane-type triterpenoids, the orientation of substituents can dramatically alter pharmacological effects. This guide provides a comparative analysis of the biological activities of the (24S) and (24R) epimers of epoxydammar-20-en-3-one, focusing on their cytotoxic and anti-inflammatory properties. While direct comparative studies on these specific epimers are limited, this guide synthesizes available data on closely related dammarane triterpenoids to infer their potential differential activities and highlights the critical role of stereochemistry at the C-24 position.
Comparative Biological Activity: An Overview
The configuration at the C-24 position of the side chain in dammarane triterpenoids has been shown to be a crucial determinant of their biological activity. Studies on various dammarane derivatives suggest that epimers can exhibit distinct potencies in cytotoxic and anti-inflammatory assays.
Cytotoxic Activity
Anti-inflammatory Activity
The anti-inflammatory potential of dammarane triterpenoids is well-documented, with many compounds demonstrating inhibition of key inflammatory mediators. Research on related compounds suggests that the stereochemistry at C-24 can impact the anti-inflammatory profile. For example, studies on C-24 epimeric ocotillol-type saponins indicate stereoselectivity in their pharmacological actions.[1] The differential orientation of the epoxide at C-24 in the (24S) and (24R) epimers may result in varied interactions with enzymes and transcription factors central to the inflammatory cascade, such as nuclear factor-kappa B (NF-κB).
Quantitative Data Summary
Due to the absence of direct comparative studies on (24S)-epoxydammar-20-en-3-one and (24R)-epoxydammar-20-en-3-one, a quantitative comparison table for these specific compounds cannot be provided. However, to illustrate the principle of stereospecific activity, the following table summarizes the inhibitory concentrations (IC50) of closely related dammarane triterpenoids where stereochemistry has been shown to play a role.
| Compound/Derivative | Cell Line/Assay | Biological Activity | IC50 (µM) | Reference |
| Aglinin C 3-acetate | HepG2 | NF-κB Inhibition | 12.45 ± 2.37 | [2] |
| 24-epi-cabraleadiol | HepG2 | NF-κB Inhibition | 13.95 ± 1.57 | [2] |
| Ginsenoside Rd | HepG2 | NF-κB Inhibition | 12.05 ± 0.82 | [3][4] |
| Ginsenoside Km | HepG2 | NF-κB Inhibition | 8.84 ± 0.99 | [3][4] |
Note: This table is for illustrative purposes to highlight the range of activities observed in dammarane-type triterpenoids and does not represent a direct comparison of the (24S) and (24R) epimers of epoxydammar-20-en-3-one.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of dammarane triterpenoids.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Griess Assay: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value for NO inhibition is then determined.
Signaling Pathways and Experimental Workflows
The biological effects of dammarane triterpenoids are often mediated through their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
Dammarane triterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][3][4][5] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.
References
- 1. Synthesis and crystal structures of C24-epimeric 20(R)-ocotillol-type saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of TNF-α-mediated NF-κB Transcriptional Activity in HepG2 Cells by Dammarane-type Saponins from Panax ginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TNF-α-mediated NF-κB Transcriptional Activity in HepG2 Cells by Dammarane-type Saponins from Panax ginseng Leaves -Journal of Ginseng Research | Korea Science [koreascience.kr]
- 5. Inhibition of TNF-α-Mediated NF-κB Transcriptional Activity by Dammarane-Type Ginsenosides from Steamed Flower Buds of Panax ginseng in HepG2 and SK-Hep1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Activities of Protopanaxadiol and 24,25-Epoxydammar-20(21)-en-3-one
A comprehensive review of current experimental data reveals a significant disparity in the available research on the anticancer properties of protopanaxadiol (PPD) and 24,25-Epoxydammar-20(21)-en-3-one. While protopanaxadiol has been extensively studied, demonstrating broad-spectrum anticancer activity, scientific literature detailing the specific cytotoxic or apoptotic effects of this compound is scarce. This guide, therefore, provides a detailed overview of the established anticancer profile of protopanaxadiol and contextualizes the potential activity of this compound within the broader class of dammarane triterpenoids.
Protopanaxadiol (PPD): A Potent Anticancer Agent
Protopanaxadiol, a key intestinal metabolite of ginsenosides from Panax ginseng, has been the subject of numerous studies investigating its therapeutic potential in oncology. The accumulated evidence demonstrates its efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and arresting the cell cycle across a variety of human cancer cell lines.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values of protopanaxadiol against a range of human cancer cell lines as reported in various studies.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT-116 | Colon Cancer | 4.69 | [1] |
| SW480 | Colon Cancer | 8.99 | [1] |
| MDA-MB-231 | Breast Cancer | 4.49 | [1] |
| MDA-MB-468 | Breast Cancer | 7.64 | [1] |
| PC3 | Prostate Cancer | 1.40 | [1] |
| DU145 | Prostate Cancer | 4.71 | [1] |
| MG63 | Osteosarcoma | 5.17 | [1] |
| 143B | Osteosarcoma | 8.36 | [1] |
| HEC-1A | Endometrial Cancer | 3.5 | [2] |
| HT1080 | Fibrosarcoma | 76.78 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | ~20-40 | [4] |
| MV4-11 | Acute Myeloid Leukemia | ~20-40 | [4] |
| HL-60 | Acute Myeloid Leukemia | ~20-40 | [4] |
Mechanisms of Anticancer Action
Protopanaxadiol exerts its anticancer effects through the modulation of multiple signaling pathways. Key mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction: PPD has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, a family of proteases that execute the process of apoptosis. For instance, in human endometrial cancer cells, PPD treatment leads to increased expression of cleaved PARP and activation of caspase-9[2].
Cell Cycle Arrest: PPD can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. Studies have shown that PPD can induce G1 phase arrest in colorectal cancer cells[5].
Signaling Pathways Modulated by Protopanaxadiol
The anticancer activity of PPD is linked to its ability to interfere with key signaling pathways that are often dysregulated in cancer.
This compound: An Uncharacterized Dammarane Triterpenoid
In stark contrast to protopanaxadiol, there is a significant lack of published research on the anticancer activity of this compound. This compound is a dammarane-type triterpenoid, and while other members of this class have demonstrated cytotoxic properties, the specific effects of this epoxydammarane derivative remain to be elucidated.
Chemical supplier databases list this compound, and some sources indicate that it can be synthesized through the oxidation of Dammar-20(21)-en-3,24,25-triol[6]. The parent compound, Dammar-20(21)-en-3,24,25-triol, has been noted to have cytotoxic effects, but specific IC50 values and mechanistic data are not provided for its epoxidized form[6].
Anticancer Potential of Dammarane-Type Triterpenoids
While direct data is lacking for this compound, studies on other dammarane triterpenoids isolated from natural sources like Gynostemma pentaphyllum have shown moderate cytotoxic activities against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and DU145 (prostate cancer), with IC50 values in the micromolar range[7]. These findings suggest that the dammarane skeleton is a promising scaffold for the development of anticancer agents. Further research is warranted to determine if this compound shares the cytotoxic properties of its structural relatives.
Experimental Protocols
The following are generalized methodologies for key experiments commonly used to assess the anticancer activity of compounds like protopanaxadiol.
MTT Assay for Cell Proliferation
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This technique is used to detect and quantify apoptotic cells.
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound for a specified period.
-
Cell Harvesting: Adherent cells are detached using trypsin, and all cells (adherent and floating) are collected by centrifugation.
-
Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Conclusion
The current body of scientific literature strongly supports the anticancer activity of protopanaxadiol, with extensive data on its cytotoxicity against a wide range of cancer cell lines and its mechanisms of action involving the modulation of key signaling pathways. In contrast, this compound remains a largely uncharacterized compound in the context of cancer research. While its structural classification as a dammarane triterpenoid suggests potential bioactivity, dedicated studies are required to ascertain its anticancer efficacy and to enable a direct comparison with well-established agents like protopanaxadiol. Future research should focus on evaluating the cytotoxic and apoptotic effects of this compound to determine its potential as a novel therapeutic agent.
References
- 1. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ginsenoside 20(S)-protopanaxadiol inhibits the proliferation and invasion of human fibrosarcoma HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antitumor effects and apoptotic mechanism of 20(S)-Protopanaxadiol in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer effects of Gynostemma pentaphyllum (Thunb.) Makino (Jiaogulan) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]
- 7. Dammarane triterpenoids with rare skeletons from Gynostemma pentaphyllum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Analytical Methods for the Quantification of 24,25-Epoxydammar-20(21)-en-3-one
A guide for researchers and drug development professionals on the cross-validation of analytical techniques for the triterpenoid 24,25-Epoxydammar-20(21)-en-3-one.
Methodology Comparison
The selection of an analytical method for the quantification of this compound is contingent on the specific requirements of the study, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a robust and widely accessible method for the quantification of compounds that possess a chromophore. For dammarane-type triterpenoids, UV detection is typically performed at lower wavelengths, around 203-210 nm.[1] While HPLC-UV can provide reliable quantification, it may be susceptible to interferences from co-eluting compounds with similar UV absorption profiles, especially in complex biological matrices.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. By utilizing multiple reaction monitoring (MRM), this method can selectively detect the analyte and its fragments, significantly reducing the impact of matrix effects and co-eluting impurities.[2][3] This makes it particularly suitable for the analysis of low-concentration analytes in complex biological samples. The development of an LC-MS/MS method often involves an initial derivatization step to improve ionization efficiency and sensitivity.[3]
Quantitative Performance Data
The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods based on data from the analysis of related compounds. These values should be considered representative and would require experimental verification for this compound.
| Parameter | HPLC-UV (Representative) | LC-MS/MS (Representative) |
| Linearity Range | 0.1 - 100 µg/mL | 0.5 - 1000 ng/mL[4] |
| Accuracy (% Bias) | Within ±15% | -7.72% to +6.73%[4] |
| Precision (% CV) | < 15% | Within-run: 2.46% - 7.84% Total: 4.33% - 9.90%[4] |
| Limit of Detection (LOD) | ~20-50 ng/mL | ~0.1 - 0.2 ng/mL |
| Limit of Quantification (LOQ) | ~50-100 ng/mL | 0.5 ng/mL[4] |
Experimental Protocols
HPLC-UV Method for Triterpenoid Analysis
This protocol is a representative method for the analysis of dammarane-type triterpenoids and would require optimization for this compound.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be a gradient of acetonitrile-water (70:30 to 90:10) over 20 minutes.[1] The addition of 0.1% formic acid can improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered, and injected. For biological samples, a liquid-liquid extraction or solid-phase extraction would be necessary.
LC-MS/MS Method for Triterpenoid Analysis
This protocol outlines a general approach for developing an LC-MS/MS method for related compounds, which would need to be adapted and validated for this compound.
-
Chromatographic System: A UPLC or HPLC system coupled to a tandem mass spectrometer.[2]
-
Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Analysis is performed in Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined by infusion of a standard solution.
-
Sample Preparation: For biological samples, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction is typically employed.[4] Derivatization with a reagent like DMEQ-TAD may be used to enhance sensitivity.[3]
Visualizations
Experimental and Validation Workflows
The following diagrams illustrate the logical flow of the analytical method development and cross-validation process.
Conclusion
Both HPLC-UV and LC-MS/MS can be employed for the analysis of this compound. The choice of method will depend on the specific application. For routine analysis where high sensitivity is not paramount, a validated HPLC-UV method may be sufficient. However, for bioanalytical studies requiring low detection limits and high selectivity, a fully validated LC-MS/MS method is the superior choice. The principles of cross-validation, as outlined in regulatory guidelines, should be followed to ensure the reliability and comparability of data generated by different methods or in different laboratories.[5]
References
- 1. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid liquid chromatography-tandem mass spectrometry method for determination of 24,25(OH)2D and 25OHD with efficient separation of 3-epi analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmda.go.jp [pmda.go.jp]
Efficacy of 24,25-Epoxydammar-20(21)-en-3-one compared to standard antiviral drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral efficacy of dammarane-type triterpenoids, with a focus on compounds structurally related to 24,25-Epoxydammar-20(21)-en-3-one, against standard antiviral drugs. Due to the limited publicly available data on the specific antiviral activity of this compound, this comparison draws upon published research on the broader class of dammarane triterpenoids.
Executive Summary
Dammarane triterpenoids, a class of natural compounds, have demonstrated a range of biological activities, including potential antiviral effects.[1][2] Research suggests that these compounds may inhibit viral replication, offering a potential new avenue for antiviral drug development.[1][2] This guide synthesizes available in vitro data for dammarane triterpenoids and compares it with the established efficacy of standard-of-care antiviral drugs for prevalent viral infections such as influenza, Herpes Simplex Virus (HSV), and Human Immunodeficiency Virus (HIV). While direct comparative studies are scarce, this document aims to provide a framework for understanding the potential of this compound class in the landscape of antiviral research.
Quantitative Data Comparison
The following tables summarize the available in vitro efficacy data for representative dammarane triterpenoids and standard antiviral drugs. It is crucial to note that the experimental conditions, including the specific viral strains and cell lines used, can significantly influence the results.
Table 1: Antiviral Efficacy Against Influenza A (H1N1)
| Compound | Type | Mechanism of Action (if known) | Cell Line | IC50 / EC50 | CC50 | Selectivity Index (SI) |
| Azepanodipterocarpol (Dammarane derivative) | Triterpenoid | Not specified | MDCK | 1.1 µM | >20.9 µM | 19 |
| Oseltamivir | Neuraminidase Inhibitor | Inhibits viral release | MDCK | Varies by strain (nM to low µM range) | Generally high (mM range) | High |
| Zanamivir | Neuraminidase Inhibitor | Inhibits viral release | MDCK | Varies by strain (nM range) | Generally high (mM range) | High |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50). Data for Azepanodipterocarpol is derived from a study on A-ring amino-triterpenoids.[3]
Table 2: Antiviral Efficacy Against Herpes Simplex Virus (HSV-1)
| Compound | Type | Mechanism of Action (if known) | Cell Line | IC50 / EC50 | CC50 | Selectivity Index (SI) |
| Dammarane Triterpenoid Derivative | Triterpenoid | Not specified | Vero | 6.4 µM | Not specified | Not specified |
| Acyclovir | Nucleoside Analog | Inhibits viral DNA polymerase | Vero | Varies by strain (typically low µM range) | >200 µM | High |
| Valacyclovir | Nucleoside Analog (prodrug of acyclovir) | Inhibits viral DNA polymerase | Vero | Varies by strain (typically low µM range) | >200 µM | High |
Data for the dammarane triterpenoid derivative is from a study on selected plant triterpenoids.[4]
Table 3: Antiviral Efficacy Against Human Immunodeficiency Virus (HIV-1)
| Compound | Type | Mechanism of Action (if known) | Cell Line | IC50 / EC50 | CC50 | Selectivity Index (SI) |
| Dammarane-type triterpene derivatives | Triterpenoid | HIV-1 Protease Inhibition | C8166 | IC50 <10 µM | Not specified | Not specified |
| Zidovudine (AZT) | NRTI | Inhibits reverse transcriptase | Various T-cell lines | Varies by strain (nM to low µM range) | Generally high (mM range) | High |
| Atazanavir | Protease Inhibitor | Inhibits viral protease | Various T-cell lines | Varies by strain (nM range) | Generally high (µM range) | High |
NRTI: Nucleoside Reverse Transcriptase Inhibitor. Data for dammarane-type triterpene derivatives is from a study on their synthesis and ability to inhibit HIV protease.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key in vitro assays used to determine antiviral efficacy and cytotoxicity.
Plaque Reduction Assay (for lytic viruses)
This assay is a gold standard for quantifying the infectivity of a virus and the efficacy of an antiviral compound.[6]
Principle: The ability of an antiviral agent to reduce the number of plaques (zones of cell death) formed by a lytic virus in a cell monolayer is measured. The concentration of the agent that reduces the plaque number by 50% is the IC50.[6]
Detailed Protocol:
-
Cell Seeding: Plate a suitable host cell line (e.g., MDCK for influenza, Vero for HSV) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in a serum-free medium.
-
Virus Infection: Aspirate the culture medium from the cells and infect with a known titer of the virus in the presence of the various concentrations of the test compound or a vehicle control. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for influenza and HSV).
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a stained background of viable cells.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
MTT Assay (for Cytotoxicity)
This colorimetric assay is widely used to assess the metabolic activity of cells and, consequently, cell viability and cytotoxicity of a compound.[7][8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in biological systems and experimental procedures is essential for clarity and understanding.
Caption: Generalized viral lifecycle and potential points of intervention for dammarane triterpenoids and standard antiviral drugs.
Caption: A streamlined workflow for in vitro evaluation of antiviral compounds.
Conclusion
The available, albeit limited, data suggests that dammarane triterpenoids possess antiviral properties that warrant further investigation. The inhibitory concentrations observed for some derivatives against influenza H1N1, HSV-1, and HIV-1 in vitro are in the low micromolar range, indicating potential for development. However, these values are generally higher than those of many established standard antiviral drugs, which often exhibit nanomolar to low micromolar potency.
A significant advantage of exploring novel compound classes like dammarane triterpenoids lies in the potential for new mechanisms of action that could overcome existing drug resistance. Future research should focus on:
-
Systematic Screening: Evaluating this compound and a broader library of related compounds against a wide range of viruses.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by these compounds.
-
Structure-Activity Relationship (SAR) Studies: Optimizing the antiviral activity and selectivity of the dammarane scaffold through chemical modification.
-
In Vivo Studies: Assessing the efficacy, pharmacokinetics, and safety of promising lead compounds in animal models.
References
- 1. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Azepanodipterocarpol is potential candidate for inhibits influenza H1N1 type among other lupane, oleanane, and dammarane A-ring amino-triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating the Translational Gap: An In Vitro vs. In Vivo Comparison of 24,25-Epoxydammar-20(21)-en-3-one Activity
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of novel compounds identified through in vitro screening often faces a significant hurdle in translating to in vivo efficacy. This guide provides a comparative overview of the biological activity of the dammarane-type triterpenoid, 24,25-Epoxydammar-20(21)-en-3-one, drawing upon available data for the compound and its structural analogs to bridge the current knowledge gap between laboratory assays and preclinical models. Due to the limited availability of comprehensive studies on this compound, this guide incorporates data from its parent compound, Dammar-20(21)-en-3,24,25-triol, and other closely related dammarane triterpenoids to provide a broader context for its potential activities.
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of dammarane-type triterpenoids, offering a comparative landscape for assessing the potential of this compound.
Table 1: In Vitro Cytotoxic and Anti-inflammatory Activity of Dammarane-Type Triterpenoids
| Compound | Assay | Cell Line | Activity Metric | Result | Reference |
| Dammar-20(21)-en-3,24,25-triol | Cytotoxicity | P-388 Murine Leukemia | IC₅₀ | Data not specified | [1] |
| Gymnosporone A | Cytotoxicity | A549, Hep-G2, MCF-7 | IC₅₀ | 19.05–47.78 μM | [2][3] |
| Gymnosporone B | Cytotoxicity | A549, Hep-G2, MCF-7 | IC₅₀ | 19.05–47.78 μM | [2][3] |
| Compound 15 (a 3-oxo dammarane) | Cytotoxicity | A549, Hep-G2, MCF-7 | IC₅₀ | 10.65–14.28 μM | [2][3] |
| Dammarane Triterpenoid Saponin 3 | Anti-inflammatory (NO inhibition) | RAW 264.7 Macrophages | IC₅₀ | 71.85–95.71 μM | [2] |
| Dammarane Triterpenoid Saponin 7 | Anti-inflammatory (NO inhibition) | RAW 264.7 Macrophages | IC₅₀ | 71.85–95.71 μM | [2] |
| Dammarane Triterpenoid Saponin 8 | Anti-inflammatory (NO inhibition) | RAW 264.7 Macrophages | IC₅₀ | 71.85–95.71 μM | [2] |
| Cypaliuruside T (2) | Anti-inflammatory (NO inhibition) | Not specified | IC₅₀ | 7.6 μM | [4] |
| Cypaliuruside U (3) | Anti-inflammatory (NO inhibition) | Not specified | IC₅₀ | 8.1 μM | [4] |
Table 2: In Vivo Anti-inflammatory and Antitumor Activity of Dammarane-Type Triterpenoids
| Compound Class/Derivative | Animal Model | Disease Model | Key Findings | Reference |
| Dammarane-type triterpenoid saponins | Zebrafish | Inflammation models | Alleviated inflammatory response | [5] |
| Dammarane-type triterpenoid saponins | Zebrafish | Angiogenesis models | Inhibited angiogenesis | [5] |
| Aglinin C and derivatives | HepG2 cells (in a model of TNF-α induced inflammation) | NF-κB activation | Significant inhibitory effect on NF-κB activation | [6] |
| Cabraleahydroxylactone and derivatives | HepG2 cells | Liver X Receptor (LXR) activation | Anti-inflammatory effect via LXR activation | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays mentioned in the literature for dammarane-type triterpenoids.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., A549, Hep-G2, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound dissolved in DMSO and diluted in culture medium) and incubated for another 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound and LPS Treatment: Cells are pre-treated with different concentrations of the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
Griess Reagent Assay: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Reading: The absorbance is measured at 540 nm.
-
NO Concentration Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve.
-
IC₅₀ Determination: The IC₅₀ value for NO inhibition is calculated.
In Vivo Anti-inflammatory Model (Zebrafish)
-
Model System: Transgenic zebrafish larvae expressing fluorescent proteins in immune cells or vasculature are used.
-
Induction of Inflammation: Inflammation is induced by methods such as tail fin amputation or LPS injection.
-
Compound Administration: The larvae are exposed to different concentrations of the test compound in the water.
-
Imaging and Analysis: The migration of fluorescently labeled immune cells to the site of injury or changes in vascular morphology are observed and quantified using fluorescence microscopy.
-
Data Interpretation: A reduction in immune cell recruitment or normalization of vasculature indicates an anti-inflammatory effect.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
Caption: Generalized workflow for drug discovery from in vitro screening to in vivo validation.
Caption: Postulated signaling pathways modulated by dammarane-type triterpenoids.
Discussion and Future Directions
The available data on dammarane-type triterpenoids suggest a promising potential for this class of compounds in oncology and inflammatory diseases. The structure-activity relationship studies indicate that modifications on the dammarane scaffold, such as the oxidation at the C-3 position to a ketone, as seen in this compound, can significantly influence cytotoxic activity.[3]
The primary challenge in assessing the therapeutic potential of this compound is the lack of direct in vitro to in vivo correlation studies. While in vitro assays provide valuable initial screening data on cytotoxicity and anti-inflammatory effects, they do not account for the complex physiological processes of absorption, distribution, metabolism, and excretion (ADME) that determine a compound's bioavailability and efficacy in a whole organism.
Future research should prioritize a systematic evaluation of this compound, beginning with a comprehensive in vitro characterization of its activity against a panel of cancer cell lines and in various inflammatory models. Promising in vitro results should then be followed by well-designed in vivo studies in relevant animal models to determine its efficacy, toxicity, and pharmacokinetic profile. Elucidating the specific molecular targets and signaling pathways modulated by this compound will be critical in understanding its mechanism of action and for its potential development as a therapeutic agent. The potential modulation of key pathways such as NF-κB and LXR, as suggested for other dammarane triterpenoids, warrants further investigation for this compound.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07080E [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Dammarane triterpenoids with anti-inflammatory and promoting glucose uptake activities from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Structure-activity relationship of 24,25-Epoxydammar-20(21)-en-3-one analogs
A comprehensive analysis of the structure-activity relationship (SAR) of 24,25-Epoxydammar-20(21)-en-3-one analogs reveals crucial insights into their therapeutic potential. These dammarane-type triterpenoids, isolated from various plant sources, have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antiviral effects. This guide provides a comparative overview of their performance, supported by experimental data, detailed protocols, and visual representations of key biological pathways.
Comparative Biological Activity of Dammarane Analogs
The biological efficacy of this compound and its analogs is highly dependent on their structural features. Modifications to the dammarane skeleton, such as the nature and position of functional groups, significantly influence their activity.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of dammarane triterpenoid saponins. For instance, compounds isolated from Panax notoginseng and Cyclocarya paliurus have shown potent inhibitory effects on inflammatory mediators.[1][2][3] The mechanism of action often involves the modulation of key signaling pathways like NF-κB and STAT3.[1][4]
A study on 3,4-seco-dammarane triterpenoid saponins from Cyclocarya paliurus leaves identified several compounds with strong inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 cells.[2][3] Specifically, compounds 7, 8, 10, and 11 exhibited IC50 values ranging from 8.23 to 11.23 μM.[2][3] These compounds also significantly decreased the secretion of pro-inflammatory cytokines such as TNF-α, PGE2, and IL-6.[2][3]
| Compound/Analog | Source Organism | Assay | Target/Cell Line | IC50/Activity | Reference |
| Compound 7 (3,4-seco-dammarane) | Cyclocarya paliurus | NO Inhibition | RAW 264.7 | 8.23 μM | [2][3] |
| Compound 8 (3,4-seco-dammarane) | Cyclocarya paliurus | NO Inhibition | RAW 264.7 | 11.23 μM | [2][3] |
| Compound 10 (3,4-seco-dammarane) | Cyclocarya paliurus | NO Inhibition | RAW 264.7 | ~10 μM | [2][3] |
| Compound 11 (3,4-seco-dammarane) | Cyclocarya paliurus | NO Inhibition | RAW 264.7 | ~9 μM | [2][3] |
| Compound 11 (Dammarane Saponin) | Panax notoginseng | Anti-inflammatory | Zebrafish model | Most significant activity | [1][4] |
| Gymnosporone A-B (analogs) | Gymnosporia diversifolia | NO Inhibition | RAW 264.7 | IC50 > 100 μM | [5] |
| Friedelin (analog) | Gymnosporia diversifolia | NO Inhibition | RAW 264.7 | 71.85 μM | [5] |
Structure-Activity Relationship for Anti-inflammatory Effects:
-
The presence of a 3,4-seco-dammarane skeleton appears to be favorable for anti-inflammatory activity.[2][3]
-
Glycosylation patterns also play a role; for example, an O-Xyl(2-1)Xyl moiety at the C-6 position was suggested to be favorable for the anti-inflammatory activities of triterpenoid saponins in zebrafish models.[4]
Cytotoxic Activity
The cytotoxic potential of dammarane-type triterpenoids against various cancer cell lines has been extensively investigated.[6][7] The presence of a ketone group at the C-3 position appears to be a critical determinant of cytotoxicity.[7][8]
For instance, 20S-hydroxydammar-24-en-3-on, isolated from the stem bark of Aglaia elliptica, demonstrated the strongest activity against MCF-7 breast cancer and B16-F10 melanoma cell lines among the tested compounds.[7][8] In contrast, analogs with a fatty acid ester at the C-3 position showed significantly decreased cytotoxic activity.[7][8]
| Compound/Analog | Source Organism | Cell Line | IC50 | Reference |
| 20S-hydroxydammar-24-en-3-on | Aglaia elliptica | MCF-7 | 28.5 µg/mL | [7][8] |
| 20S-hydroxydammar-24-en-3-on | Aglaia elliptica | B16-F10 | 35.6 µg/mL | [7][8] |
| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | Aglaia cucullata | MCF-7, B16-F10, CV-1 | > 100 µM | [6][9] |
| Gymnosporone A (dammarane-type) | Gymnosporia diversifolia | A549, Hep-G2, MCF-7 | 25.11 - 47.78 µM | [5] |
| Canophyllol (dammarane-type) | Gymnosporia diversifolia | A549, Hep-G2, MCF-7 | 10.65 - 14.28 µM | [5] |
Structure-Activity Relationship for Cytotoxic Effects:
-
A ketone group at the C-3 position is often essential for potent cytotoxic activity.[7][8]
-
Esterification at C-3 with a fatty acid moiety significantly reduces cytotoxicity.[7][8]
-
The specific stereochemistry and functional groups on the side chain also modulate the activity.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
Dammarane analogs often exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses.
Caption: Inhibition of the NF-κB signaling pathway by dammarane analogs.
General Workflow for Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the analogs is commonly evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.
Experimental Protocols
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
Objective: To evaluate the inhibitory effect of dammarane analogs on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
Cytotoxicity Assay: MTT Assay
Objective: To determine the cytotoxic effect of dammarane analogs on cancer cell lines.
Methodology:
-
Cell Culture and Seeding: Cancer cells (e.g., MCF-7, A549) are cultured in appropriate media and seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well. Plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: Cells are treated with a series of concentrations of the dammarane analogs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs, offering valuable information for researchers and professionals in the field of drug discovery and development. The presented data and protocols serve as a starting point for further investigation into the therapeutic potential of this promising class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3,4- seco-Dammarane Triterpenoid Saponins with Anti-Inflammatory Activity Isolated from the Leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Two new dammarane-type triterpenoids and other constituents from Gymnosporia diversifolia with anti-inflammatory and cytotoxic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dammarane-Type Triterpenoid from the Stem Bark of Aglaia elliptica (Meliaceae) and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Epoxydammarane Triterpenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, the diverse family of epoxydammarane triterpenoids presents a rich landscape for therapeutic innovation. These natural compounds, extracted from various medicinal plants, exhibit a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties. This guide provides an objective, data-driven comparison of prominent epoxydammarane triterpenoids, focusing on their performance in key experimental assays and elucidating the molecular pathways they modulate.
This comprehensive analysis covers key epoxydammarane triterpenoids from four major botanical sources: Panax ginseng (Ginsenosides), Bacopa monnieri (Bacopasides), Ziziphus jujuba (Jujubogenin and Ziziphin), and Betula species (Betulin and Betulinic Acid). By presenting quantitative data, detailed experimental protocols, and clear visualizations of signaling pathways, this guide aims to facilitate informed decisions in the pursuit of novel therapeutics.
Comparative Analysis of Biological Activities
The therapeutic potential of epoxydammarane triterpenoids is underscored by their varied effects on cancer cell viability, inflammatory responses, and neuronal protection. The following sections provide a quantitative comparison of these activities.
Anticancer Activity: A Cytotoxic Showdown
The anticancer properties of these compounds have been extensively studied across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Epoxydammarane Triterpenoids in Various Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ginsenoside Rg3 | PC3 | Prostate Cancer | 8.4 | [1][2] |
| LNCaP | Prostate Cancer | 14.1 | [1][2] | |
| Ginsenoside Rh2 | PC3 | Prostate Cancer | 5.5 | [1][2] |
| LNCaP | Prostate Cancer | 4.4 | [1][2] | |
| A549 | Non-Small Cell Lung Cancer | 45.7 (20(S)-G-Rh2), 53.6 (20(R)-G-Rh2) | [3] | |
| Ginsenoside Rg5 | MCF-7 | Breast Cancer | Higher cytotoxicity than Rb1, R-Rg3, S-Rg3 | [4] |
| CACO-2 | Colorectal Cancer | Higher cytotoxicity than Rb1, R-Rg3, S-Rg3 | [4] | |
| SGC-7901 | Gastric Cancer | Higher cytotoxicity than Rb1, R-Rg3, S-Rg3 | [4] | |
| NCI-H460 | Lung Cancer | Higher cytotoxicity than Rb1, R-Rg3, S-Rg3 | [4] | |
| SMMC-7721 | Liver Cancer | Higher cytotoxicity than Rb1, R-Rg3, S-Rg3 | [4] | |
| Protopanaxadiol (PPD) | MOLM-13, MV4-11, HL-60 | Acute Myeloid Leukemia | 20 - 40 | [5] |
| Bacopaside I | HT-29 | Colorectal Cancer | 97.9 | [6] |
| 2H-11 | Endothelial Cells | 105.7 | [6] | |
| HUVEC | Endothelial Cells | 29.2 | [6] | |
| Bacopaside II | HT-29 | Colorectal Cancer | 20.6 | [6] |
| 2H-11 | Endothelial Cells | 12.4 | [6] | |
| HUVEC | Endothelial Cells | 4.5 | [6] | |
| Bacopaside I + II (Synergy) | HT-29 | Colorectal Cancer | IC50 of Bac I reduced by >90% | [6] |
| 2H-11 | Endothelial Cells | IC50 of Bac I reduced by >90% | [6] | |
| HUVEC | Endothelial Cells | IC50 of Bac I reduced by 84.2% | [6] | |
| Betulinic Acid | Various | Various | Broad-spectrum anticancer activity | [7][8] |
| Jujube Pulp & Seed Extracts | MCF-7, PC3, DU-145, HepG2, C26, HTC, Hella, PCL12, A2780 | Various | No significant cytotoxic activity observed | [9] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Anti-Inflammatory and Neuroprotective Effects
Beyond their cytotoxic properties, these triterpenoids exhibit significant anti-inflammatory and neuroprotective activities.
Table 2: Comparative Anti-Inflammatory and Neuroprotective Activities
| Compound/Extract | Assay | Model | Key Findings | Reference |
| Bacopasides | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Bacopa monnieri extract reduces NO production. | [10][11] |
| Betulinic Acid | NF-κB Activation | LPS-treated THP-1 macrophages | Suppresses NF-κB activation and downstream inflammatory mediators. | [12][13] |
| Dammarane Triterpenoids | LXRα Activation | ApoE-/- mice | A novel dammarane triterpenoid activates the LXRα pathway, reducing atherosclerosis. | [14][15][16] |
| Bacopaside X vs. Bacoside A | Oxidative Stress | Hydrogen peroxide-induced N2a neuroblastoma cells | Bacoside A3 and Bacopaside II show higher neuroprotective activity than Bacopaside X. | [7] |
Signaling Pathways and Mechanisms of Action
The diverse biological effects of epoxydammarane triterpenoids are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Several ginsenosides and bacopasides have been shown to modulate this pathway.[1][3][16][17][18][19]
Caption: PI3K/Akt signaling pathway modulated by ginsenosides and bacopasides.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the immune and inflammatory responses. Betulinic acid is a known inhibitor of this pathway.[2][12][20][21][22]
Caption: NF-κB signaling pathway inhibited by Betulinic Acid.
LXRα Signaling Pathway
The Liver X Receptor alpha (LXRα) is a nuclear receptor that plays a key role in cholesterol metabolism and inflammation. Certain dammarane triterpenoids have been identified as activators of this pathway.[14][15][16]
Caption: LXRα signaling pathway activated by Dammarane Triterpenoids.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for the key in vitro assays cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the epoxydammarane triterpenoids in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[8][9][23][24][25]
Anti-inflammatory Activity (Nitric Oxide Assay)
The production of nitric oxide (NO) is a hallmark of inflammation. The Griess assay is a common method to indirectly measure NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
Workflow:
Caption: Workflow for a nitric oxide assay using the Griess reagent.
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5x10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the epoxydammarane triterpenoids. Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant and 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples based on the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[4][11][14][15][19]
Conclusion and Future Directions
The epoxydammarane triterpenoids represent a promising class of natural products with significant therapeutic potential. This guide highlights the potent and varied biological activities of ginsenosides, bacopasides, and betulinic acid, while also underscoring the need for more comparative research, particularly for compounds like jujubogenin and ziziphin.
Future research should focus on standardized, head-to-head comparative studies to provide a clearer understanding of the relative potencies and mechanisms of action of these compounds. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these triterpenoids. Furthermore, the synergistic effects of combining different epoxydammarane triterpenoids, as demonstrated with bacopasides I and II, warrant further investigation as a potential strategy to enhance therapeutic efficacy.[6][18][20][21] The continued exploration of this fascinating class of molecules holds great promise for the development of novel and effective treatments for a range of human diseases.
References
- 1. Effects of ginsenosides Rg3 and Rh2 on the proliferation of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulin and betulinic acid in cancer research [jpccr.eu]
- 6. mdpi.com [mdpi.com]
- 7. Chemopreventive and Chemotherapeutic Potential of Betulin and Betulinic Acid: Mechanistic Insights From In Vitro, In Vivo and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Antioxidant, antimicrobial, and cytotoxic activities of extracts from the seed and pulp of Jujube (Ziziphus jujuba) grown in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Ginsenosides as anticancer agents: in vitro and in vivo activities, structure-activity relationships, and molecular mechanisms of action [frontiersin.org]
- 13. Comparative study on ginsenosides of ginsengs from different regions [jcps.bjmu.edu.cn]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 18. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. stiftung-plantafood.de [stiftung-plantafood.de]
- 22. sid.ir [sid.ir]
- 23. DOT Language | Graphviz [graphviz.org]
- 24. Insights into dammarane-type triterpenoid saponin biosynthesis from the telomere-to-telomere genome of Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scilit.com [scilit.com]
Unveiling the Molecular Target of 24,25-Epoxydammar-20(21)-en-3-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 24,25-Epoxydammar-20(21)-en-3-one, a dammarane-type triterpenoid, and its potential molecular targets. While direct experimental validation of the specific molecular target for this compound remains to be extensively documented in publicly available literature, this guide synthesizes existing data on closely related dammarane triterpenoids to provide a data-driven hypothesis on its mechanism of action and to propose a clear path for its experimental validation.
Introduction to this compound
This compound is a tetracyclic triterpenoid belonging to the dammarane family.[1][2] These natural products are known for their diverse biological activities, including cytotoxic and antiviral effects.[1][3] Understanding the precise molecular target of this compound is crucial for its development as a potential therapeutic agent. This guide will explore the likely signaling pathways affected by this class of compounds and provide the necessary experimental frameworks for target validation.
Comparative Cytotoxicity of Dammarane Triterpenoids
While specific cytotoxic data for this compound is limited, studies on analogous dammarane triterpenoids demonstrate their potential as anticancer agents against various cell lines. This data provides a basis for inferring the potential efficacy of this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Dammarane Triterpenoid 1 | BGC-823 (Gastric Cancer) | Not Specified | [4] |
| Dammarane Triterpenoid 1 | U251 (Glioma) | Significant Activity | [4] |
| Dammarane Triterpenoid 1 | HepG2 (Liver Cancer) | Not Specified | [4] |
| Dammarane Triterpenoid 1 | SGC-7901 (Gastric Cancer) | Not Specified | [4] |
| Dammarane Triterpenoid 2 | BGC-823 (Gastric Cancer) | Not Specified | [4] |
| Dammarane Triterpenoid 2 | U251 (Glioma) | Significant Activity | [4] |
| Dammarane Triterpenoid 2 | HepG2 (Liver Cancer) | Not Specified | [4] |
| Dammarane Triterpenoid 2 | SGC-7901 (Gastric Cancer) | Not Specified | [4] |
| Dammarane Triterpenoid 3 | BGC-823 (Gastric Cancer) | Not Specified | [4] |
| Dammarane Triterpenoid 3 | U251 (Glioma) | Significant Activity | [4] |
| Dammarane Triterpenoid 3 | HepG2 (Liver Cancer) | Not Specified | [4] |
| Dammarane Triterpenoid 3 | SGC-7901 (Gastric Cancer) | Not Specified | [4] |
| Bacopaside E | MDA-MB-231 (Breast Cancer) | <50 | [5] |
| Bacopaside E | SHG-44 (Glioma) | <50 | [5] |
| Bacopaside E | HCT-8 (Colon Cancer) | <50 | [5] |
| Bacopaside E | A-549 (Lung Cancer) | <50 | [5] |
| Bacopaside E | PC-3M (Prostate Cancer) | <50 | [5] |
| Bacopaside VII | MDA-MB-231 (Breast Cancer) | <50 | [5] |
| Bacopaside VII | SHG-44 (Glioma) | <50 | [5] |
| Bacopaside VII | HCT-8 (Colon Cancer) | <50 | [5] |
| Bacopaside VII | A-549 (Lung Cancer) | <50 | [5] |
| Bacopaside VII | PC-3M (Prostate Cancer) | <50 | [5] |
Postulated Signaling Pathways
Based on the known activities of related dammarane triterpenoids, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation, cell survival, and viral replication.
Hypothesized Anti-inflammatory and Anticancer Signaling Pathway
Dammarane-type triterpenoid saponins have been shown to alleviate inflammatory responses by blocking the MyD88/NF-κB and STAT3 pathways.[6][7] These pathways are crucial regulators of inflammatory gene expression and are often constitutively active in cancer cells, promoting proliferation and survival.
Caption: Hypothesized inhibition of NF-κB and STAT3 pathways.
Potential Antiviral Mechanism of Action
Several dammarane triterpenoids have demonstrated antiviral activity.[1][7] The proposed mechanism involves the inhibition of viral entry, replication, or the modulation of host signaling pathways that are essential for the viral life cycle. For instance, some saponins from Panax notoginseng have been shown to suppress the replication of the dengue virus.[7]
Caption: Postulated antiviral mechanism of action.
Experimental Protocols for Target Validation
To validate the molecular target of this compound, a series of well-established experimental protocols should be employed.
Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the concentration-dependent cytotoxic effects of the compound on various cancer cell lines.[8][9][10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-viral triterpenes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three new nor-dammarane triterpenoids from Dysoxylum hainanense with particular cytotoxicity against glioma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activities of dammarane triterpene saponins from Bacopa monniera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory, anti-angiogenetic and antiviral activities of dammarane-type triterpenoid saponins from the roots of Panax notoginseng - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. texaschildrens.org [texaschildrens.org]
Comparative Analysis of 24,25-Epoxydammar-20(21)-en-3-one: A Review of Plant Sources and Biological Activities
A comprehensive comparative analysis of 24,25-Epoxydammar-20(21)-en-3-one from different plant sources is currently challenging due to a lack of direct comparative studies in the scientific literature. While this dammarane-type triterpenoid has been identified in several plant species, quantitative data on its yield and purity, as well as side-by-side comparisons of its biological activities from various origins, remain limited. This guide synthesizes the available information on its known plant sources and general biological properties, highlighting the gaps in current research.
Plant Sources and Isolation
This compound has been reported to be isolated from a few plant species, primarily belonging to the Meliaceae and Moraceae families. The most cited source for this compound is Walsura robusta . Other potential sources include species from the genera Commiphora and Ficus , which are known to produce a variety of dammarane-type triterpenoids.
However, a significant challenge in conducting a comparative analysis is the absence of standardized reporting on the yield and purity of this compound from these different botanical origins. Scientific publications often focus on the structural elucidation of novel compounds rather than the quantitative comparison of known substances across species.
Table 1: Potential Plant Sources of this compound and Related Compounds
| Plant Species | Family | Reported Presence of this compound or Related Dammarane Triterpenoids | Notes |
| Walsura robusta | Meliaceae | Precursor Dammar-20(21)-en-3,24,25-triol isolated.[1] | Often cited as a source of dammarane triterpenoids. |
| Commiphora opobalsamum | Burseraceae | Known to produce various triterpenoids. | Direct isolation of the target compound not explicitly confirmed in available literature. |
| Ficus microcarpa | Moraceae | Known to produce a variety of triterpenoids.[2][3][4] | Direct isolation of the target compound not explicitly confirmed in available literature. |
Experimental Protocols: A General Overview
Detailed, comparative experimental protocols for the extraction and purification of this compound from different plant matrices are not available in the literature. However, a general workflow can be inferred from studies on related triterpenoids.
General Isolation and Purification Workflow
Caption: A generalized workflow for the isolation and purification of triterpenoids from plant materials.
A typical High-Performance Liquid Chromatography (HPLC) method for the analysis of related epoxides involves a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water.[5] UV detection is commonly employed for quantification.
Biological Activity and Signaling Pathways
The biological activities of this compound have not been extensively studied in a comparative context across different plant sources. However, dammarane-type triterpenoids, as a class of compounds, are known to exhibit a range of biological effects, including anti-inflammatory and cytotoxic activities.[6][7][8]
The precise signaling pathways modulated by this compound are not well-elucidated in the currently available literature. Research on structurally similar compounds and crude plant extracts suggests potential involvement in inflammatory and apoptotic pathways. For instance, some triterpenoids are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Hypothesized Signaling Pathway Involvement
Caption: Hypothesized modulation of cellular signaling pathways by this compound based on the activity of related compounds.
Conclusion and Future Directions
While this compound is a known natural product with potential biological activities, a robust comparative analysis from different plant sources is hindered by a lack of quantitative and comparative data. Future research should focus on:
-
Systematic screening of various plant species for the presence of this compound.
-
Standardized quantification of yield and purity from different sources to allow for meaningful comparisons.
-
Direct comparative studies of the biological activities of the purified compound from different origins to assess any potential variations.
-
In-depth mechanistic studies to elucidate the specific signaling pathways modulated by this compound.
Such studies will be crucial for unlocking the full therapeutic potential of this compound and for the development of standardized, high-quality natural product-based drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel triterpenoids from the aerial roots of Ficus microcarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic triterpenes from the aerial roots of Ficus microcarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Studies on the chemical constituents of Ficus microcarpa] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dammar-20(21)-en-3,24,25-triol | Benchchem [benchchem.com]
- 6. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-Cancer and Anti-Inflammatory Actions of 1,25(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Prudent Disposal of 24,25-Epoxydammar-20(21)-en-3-one: A Guide for Laboratory Professionals
The proper disposal of 24,25-Epoxydammar-20(21)-en-3-one, a triterpenoid used in research, is critical for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound.
I. Pre-Disposal Hazard Assessment
Before initiating any disposal protocol, a thorough hazard assessment is essential. In the absence of a specific SDS, it is prudent to treat the compound with caution.
-
Review Available Data: While a comprehensive SDS is unavailable, review any supplier information and internal data for potential hazards.
-
Assume Potential Hazards: Treat the compound as potentially harmful if swallowed, inhaled, or in contact with skin. Assume it may cause skin and eye irritation.
-
Consult EHS: Your institution's EHS department is the primary resource for guidance on chemical waste management. They can provide institution-specific procedures and help in classifying the waste.
II. Step-by-Step Disposal Protocol
The following steps outline a general procedure for the disposal of this compound.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
-
Waste Segregation:
-
Do not mix this compound with other chemical waste unless explicitly approved by your EHS department.
-
Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., solutions containing the compound).
-
-
Containment:
-
Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is generally suitable.
-
Liquid Waste: Collect in a sealed, leak-proof, and chemically compatible container. The container should be clearly labeled with the full chemical name and any known hazards.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" (or as directed by your EHS department).
-
The label must include the full chemical name: "this compound".
-
Indicate the approximate quantity of the compound in the container.
-
Include the date the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or your laboratory's main hazardous waste storage area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
III. Quantitative Data for Disposal
The following table summarizes key quantitative parameters that are typically required for chemical waste disposal. Since specific data for this compound is not available, this table serves as a template for the information you should seek from your EHS department or a licensed disposal facility.
| Parameter | Value | Source/Notes |
| RCRA Waste Code | To be determined by EHS | Based on hazard characteristics (e.g., ignitability, corrosivity, reactivity, toxicity). |
| Container Type | HDPE or as recommended | Must be compatible with the chemical. |
| Maximum Accumulation Time | Varies by generator status | Typically 90 or 180 days in a central accumulation area. |
| Reportable Quantity (RQ) | To be determined | The amount above which a release into the environment must be reported. |
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision-making process for chemical waste disposal in the absence of an SDS.
Safeguarding Research: A Comprehensive Guide to Handling 24,25-Epoxydammar-20(21)-en-3-one
Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate potential risks and ensure a safe laboratory environment. The information is designed to be a primary resource for operational safety, directly addressing procedural questions for the handling of this research chemical.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is paramount to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling 24,25-Epoxydammar-20(21)-en-3-one in various laboratory settings.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Recommended if weighing outside a ventilated enclosure |
| Solution Preparation and Handling | Chemical splash goggles | Double-gloving with nitrile gloves[1] | Chemical-resistant lab coat | Required if not handled in a fume hood |
| Cell Culture and In Vitro Assays | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required in a biological safety cabinet |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls[2] | Air-purifying respirator with organic vapor cartridges |
Note: Always inspect PPE for integrity before use. Contaminated clothing should be removed immediately and decontaminated before reuse.[2][3]
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Handling:
-
Conduct a pre-use risk assessment to identify potential hazards specific to your experiment.
-
Ensure that all necessary PPE is readily available and in good condition.[4]
-
Verify that a chemical spill kit is accessible.[4]
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling stock solutions or the solid compound.
2. Handling the Compound:
-
When handling the solid form, use appropriate tools (e.g., spatula, weigh paper) to avoid generating dust.
-
For solution preparation, slowly add the compound to the solvent to prevent splashing.
-
Avoid direct contact with skin, eyes, and clothing.[3] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[3]
3. Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and decontaminant.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as chemical waste through your institution's hazardous waste management program. Do not discard down the drain or in regular trash.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a clearly labeled, sealed waste container for disposal by the institutional hazardous waste team.
Visualizing the Workflow: Safe Handling and Disposal
The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
